Naldemedine
Description
This compound is an Opioid Antagonist. The mechanism of action of this compound is as an Opioid Antagonist.
This compound is a peripherally acting opioid antagonist which is used to treat constipation caused by chronic opioid use. This compound has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved and 1 investigational indication.
a mu opioid receptor antagonist
See also: this compound Tosylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
| Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naldemedine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALDEMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naldemedine's Binding Affinity for Delta and Kappa Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of naldemedine's binding affinity for the delta (δ) and kappa (κ) opioid receptors. This compound is a peripherally acting mu (μ)-opioid receptor antagonist approved for the treatment of opioid-induced constipation. While its primary mechanism of action involves the μ-opioid receptor, its interaction with the δ and κ opioid receptors is crucial for a comprehensive understanding of its pharmacological profile. This compound is an antagonist of mu-, delta-, and kappa-opioid receptors.
Quantitative Binding Affinity Data
This compound exhibits a potent binding affinity for both delta and kappa opioid receptors. The following table summarizes the equilibrium dissociation constants (Ki) for this compound at recombinant human δ and κ opioid receptors, as determined by in vitro radioligand binding assays.
| Receptor | Ligand | Ki (nmol/L) | Species | Source |
| Delta (δ) Opioid Receptor | This compound | 0.494 | Human | |
| Kappa (κ) Opioid Receptor | This compound | 0.215 | Human |
This compound has been shown to have potent binding affinities and antagonist activities for recombinant human μ‐, δ‐, and κ‐opioid receptors.
Functional Antagonist Activity
The antagonist activity of this compound at the delta and kappa opioid receptors was quantified using a [³⁵S]GTPγS binding assay. This assay measures the functional consequence of receptor activation by assessing G-protein coupling. The IC50 values represent the concentration of this compound required to inhibit 50% of the agonist-induced [³⁵S]GTPγS binding.
| Receptor | Agonist | This compound IC50 (nmol/L) | Species | Source |
| Delta (δ) Opioid Receptor | SNC80 | 1.05 | Human | |
| Kappa (κ) Opioid Receptor | U-50488 | 0.589 | Human |
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity and functional antagonist activity of this compound.
Radioligand Binding Assay (for Ki determination)
This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials:
- Receptor Source: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the recombinant human δ-opioid receptor or κ-opioid receptor.
- Radioligand: [³H]-naltrindole for the δ-opioid receptor and [³H]-U-69593 for the κ-opioid receptor.
- Test Compound: this compound.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4).
- Filtration: Glass fiber filters (e.g., Whatman GF/B).
- Scintillation Cocktail and Counter.
2. Procedure:
- Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
- The incubation is carried out at 25°C for 60 minutes to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
- The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
[³⁵S]GTPγS Binding Assay (for functional antagonism)
This functional assay measures the extent of G-protein activation upon receptor stimulation by an agonist, and the ability of an antagonist to inhibit this activation.
1. Materials:
- Receptor Source: Cell membranes from CHO cells stably expressing the recombinant human δ-opioid receptor or κ-opioid receptor.
- Agonist: SNC80 for the δ-opioid receptor and U-50488 for the κ-opioid receptor.
- Test Compound: this compound.
- Radioligand: [³⁵S]GTPγS.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, containing 100 μM GDP.
- Filtration and Scintillation Counting Equipment.
2. Procedure:
- Cell membranes are pre-incubated with varying concentrations of this compound.
- A fixed concentration of the respective agonist (SNC80 or U-50488) is then added to stimulate the receptors.
- [³⁵S]GTPγS is added to the mixture, and the incubation is continued at 30°C for 60 minutes.
- The reaction is terminated by rapid filtration through glass fiber filters.
- The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
3. Data Analysis:
- The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. This value represents the functional antagonist potency of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general signaling pathways of the delta and kappa opioid receptors.
Experimental Workflow for Binding Affinity Determination
The Pharmacokinetic Profile and Bioavailability of Oral Naldemedine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral naldemedine, a peripherally acting mu-opioid receptor antagonist. The information is compiled from a range of clinical studies and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Introduction
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized through various clinical trials. The key quantitative parameters are summarized in the tables below, offering a clear comparison of its behavior under different conditions.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral this compound (0.2 mg) in Healthy Adults (Fasted State)
| Parameter | Value | Reference |
| Tmax (h) | ~0.75 - 0.9 | [3] |
| Cmax (ng/mL) | ~3.39 | [4] |
| AUC0-inf (ng·h/mL) | ~20 | [5] |
| t1/2,z (h) | ~11 - 13.8 | |
| Absolute Bioavailability (%) | 20 - 56 | |
| Protein Binding (%) | 93 - 94 |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2,z: Terminal elimination half-life.
Table 2: Effect of a High-Fat Meal on this compound (0.2 mg) Pharmacokinetics
| Parameter | Fasted | Fed (High-Fat Meal) | Reference |
| Tmax (h) | ~0.75 | ~2.5 | |
| Cmax (ng/mL) | Not specified | Reduced by ~35% | |
| AUC | No significant change | No significant change |
AUC: Area under the plasma concentration-time curve.
Table 3: this compound Pharmacokinetics in Special Populations (Single 0.2 mg Dose)
| Population | Key Findings | Reference |
| Renal Impairment (Mild to ESRD) | No clinically significant alterations in pharmacokinetics. This compound is not significantly removed by hemodialysis. | |
| Hepatic Impairment (Mild to Moderate) | No clinically significant alterations in pharmacokinetics. | |
| Severe Hepatic Impairment | Not studied. | |
| Elderly | No specific dose adjustment required. | |
| Pediatric | Safety and efficacy not established. |
ESRD: End-Stage Renal Disease.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of well-controlled clinical trials. Below are the methodologies employed in key studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A Phase 1, open-label study was conducted to investigate the ADME of this compound in healthy adult male subjects.
-
Study Design: Single oral dose of 2 mg [¹⁴C]-labeled this compound.
-
Subject Population: 12 healthy adult male subjects.
-
Dosing: Single oral 2 mg dose of either [oxadiazole-¹⁴C]-naldemedine or [carbonyl-¹⁴C]-naldemedine.
-
Sample Collection: Blood, urine, and fecal samples were collected at predefined intervals.
-
Analytical Method: Pharmacokinetic assessments were performed on the collected samples to determine the concentrations of this compound and its metabolites. While the specific analytical method details are not extensively published in all publicly available literature, such studies typically employ validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the drug and its metabolites in biological matrices. The general principles of such a method are outlined below.
While a specific validated method publication for this compound was not identified in the conducted search, a typical LC-MS/MS method for a small molecule like this compound in human plasma would involve the following steps:
-
Sample Preparation: Protein precipitation of plasma samples is a common and rapid technique. This would involve adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.
-
Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode would be used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability.
COMPOSE Program (Phase 3 Clinical Trials)
The COMPOSE program, consisting of several Phase 3, randomized, double-blind, placebo-controlled trials (e.g., COMPOSE-1, COMPOSE-2), evaluated the efficacy and safety of this compound in patients with OIC and chronic non-cancer pain.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Subject Population: Adult patients with chronic non-cancer pain and OIC.
-
Dosing: Oral this compound (0.2 mg) or placebo once daily for 12 weeks.
-
Efficacy Endpoints: The primary endpoint was the proportion of responders, defined as patients having at least three spontaneous bowel movements (SBMs) per week and an increase of at least one SBM per week from baseline for a specified duration.
-
Pharmacokinetic Sampling: While the primary focus was on efficacy and safety, pharmacokinetic data was also collected in a subset of patients.
Metabolism and Excretion
This compound is metabolized primarily by the cytochrome P450 3A (CYP3A) enzyme system to its major metabolite, nor-naldemedine. A minor metabolic pathway involves UDP-glucuronosyltransferase 1A3 (UGT1A3) to form this compound-3-glucuronide. In the intestine, this compound can also be cleaved to form benzamidine and this compound carboxylic acid.
Following oral administration of radiolabeled this compound, approximately 57% of the dose is excreted in the urine and 35% in the feces. A significant portion of the drug is excreted as metabolites. Unchanged this compound accounts for about 16-18% of the dose excreted in the urine.
Metabolic pathways of oral this compound.
Drug-Drug Interactions
This compound is a substrate for CYP3A and P-glycoprotein (P-gp). Therefore, co-administration with strong inhibitors or inducers of these pathways can significantly alter its plasma concentrations.
-
CYP3A Inhibitors (e.g., itraconazole, fluconazole): Increase this compound exposure.
-
CYP3A Inducers (e.g., rifampin): Decrease this compound exposure.
-
P-gp Inhibitors (e.g., cyclosporine): Increase this compound exposure.
Factors influencing this compound plasma exposure.
Conclusion
Oral this compound exhibits predictable pharmacokinetic properties, with rapid absorption and a half-life that supports once-daily dosing. Its metabolism is primarily mediated by CYP3A, making it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. The pharmacokinetic profile of this compound is not significantly affected by food or mild to moderate renal or hepatic impairment. This comprehensive technical guide provides essential data and insights for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. This compound Improves Patient-Reported Outcomes of Opioid-Induced Constipation in Patients with Chronic Non-Cancer Pain in the COMPOSE Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. A retrospective study of the efficacy and safety of this compound for opioid‐induced constipation in thoracic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Naldemedine Metabolism: A Technical Guide to the Roles of CYP3A4 and UGT1A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naldemedine, a peripherally acting μ-opioid receptor antagonist (PAMORA), is a critical therapeutic agent for the management of opioid-induced constipation (OIC). Its efficacy and safety are intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the metabolism of this compound, focusing on the pivotal roles of Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A3 (UGT1A3). A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, optimizing therapeutic outcomes, and ensuring patient safety.
This compound is primarily metabolized by CYP3A4 to form nor-naldemedine, with a secondary pathway involving UGT1A3-mediated glucuronidation to produce this compound-3-glucuronide.[1][2][3] Both of these metabolites are less potent opioid receptor antagonists compared to the parent compound.[2][3] The metabolism of this compound is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Quantitative Analysis of this compound Metabolism
The metabolic clearance of this compound is primarily driven by CYP3A4, with a minor contribution from UGT1A3. The systemic exposure to its metabolites is significantly lower than that of the parent drug.
Table 1: Relative Exposure of this compound and its Major Metabolites
| Compound | Relative Systemic Exposure (Compared to this compound) | Reference |
| Nor-naldemedine | 9-13% | |
| This compound-3-glucuronide | <3% |
The impact of CYP3A4 on this compound's pharmacokinetics is further highlighted in drug-drug interaction studies. Co-administration with CYP3A4 inhibitors leads to a significant increase in this compound exposure, while inducers have the opposite effect.
Table 2: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | CYP3A4/P-gp Role | Change in this compound Cmax | Change in this compound AUC | Reference |
| Itraconazole | Strong CYP3A4/P-gp Inhibitor | ↑ 12% | ↑ 191% | |
| Fluconazole | Moderate CYP3A4 Inhibitor | Not specified | ↑ 90% | |
| Rifampin | Strong CYP3A4 Inducer | ↓ 38% | ↓ 83% | |
| Cyclosporine | P-gp Inhibitor | ↑ 45% | ↑ 78% |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve
Metabolic Pathways of this compound
The biotransformation of this compound involves two primary enzymatic pathways, leading to the formation of nor-naldemedine and this compound-3-glucuronide.
Experimental Protocols
Detailed below are representative protocols for the in vitro assessment of this compound metabolism by CYP3A4 and UGT1A3. These methodologies are based on established practices in drug metabolism research.
In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol outlines the general procedure for assessing the metabolic stability of this compound in HLM, which contain a full complement of phase I and phase II drug-metabolizing enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5 mg/mL).
-
Pre-incubation: Pre-warm the HLM mixture and a solution of this compound (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM and this compound mixture. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Termination of Reaction: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining this compound and the formation of nor-naldemedine and this compound-3-glucuronide using a validated LC-MS/MS method.
This compound Glucuronidation Assay using Recombinant Human UGT1A3
This protocol is designed to specifically assess the glucuronidation of this compound by the UGT1A3 enzyme.
Materials:
-
Recombinant human UGT1A3 (e.g., in baculovirus-infected insect cell microsomes)
-
This compound
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (to permeabilize the microsomal membrane)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Reaction Mixture: Prepare a master mix containing Tris-HCl buffer, MgCl₂, alamethicin, and the recombinant UGT1A3 enzyme.
-
Pre-incubation: Add this compound to the reaction mixture and pre-incubate at 37°C for a few minutes.
-
Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA. A control incubation without UDPGA should be run in parallel.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Termination and Sample Processing: Stop the reaction with ice-cold acetonitrile containing an internal standard, vortex, and centrifuge.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of this compound-3-glucuronide using a validated LC-MS/MS method.
Conclusion
The metabolism of this compound is a well-defined process primarily mediated by CYP3A4 and to a lesser extent by UGT1A3. The resulting metabolites, nor-naldemedine and this compound-3-glucuronide, are less active than the parent compound. The significant influence of CYP3A4 on this compound's pharmacokinetics underscores the importance of considering potential drug-drug interactions with CYP3A4 inhibitors and inducers in a clinical setting. The experimental protocols provided in this guide offer a framework for the in vitro investigation of this compound metabolism, which is crucial for ongoing research and the development of safer and more effective therapeutic strategies for opioid-induced constipation.
References
- 1. Population Pharmacokinetics and Exposure-Response Relationships of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Option for OIBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of this compound and Naloxegol for the Treatment of Opioid-Induced Constipation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Naldemedine: A Technical Deep Dive into its Molecular and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naldemedine is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain.[1][2] As a derivative of naltrexone, a potent opioid antagonist, this compound is structurally designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects on the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and key experimental methodologies related to this compound.
Molecular Structure and Chemical Properties
This compound's chemical structure is derived from naltrexone, with the addition of a side chain that increases its molecular weight and polar surface area.[4] These modifications are crucial for limiting its ability to cross the blood-brain barrier.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₃₄N₄O₆ | |
| Molecular Weight | 570.64 g/mol | |
| IUPAC Name | (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-carboxamide | |
| CAS Number | 916072-89-4 | |
| Appearance | White to light tan powder (as tosylate salt) | |
| Solubility | High water solubility at physiological pH (as tosylate salt) | |
| Hygroscopicity | Not hygroscopic (as tosylate salt) |
Synthesis
The synthesis of this compound tosylate can be achieved through a multi-step process. An improved method involves the crystallization of this compound tosylate directly from the reaction mixture. A general synthetic approach involves:
-
Protection of Naltrexone: The hydroxyl groups of naltrexone are protected, for instance, with benzyl groups.
-
Introduction of the Carboxamide Moiety: A key step involves the stereoselective synthesis of the 7β-carbamoyl group from a 7α-carboxylate intermediate.
-
Coupling with the Side Chain: The protected morphinan intermediate is coupled with the 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine side chain.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Salt Formation: The final step involves the formation of the tosylate salt by reacting this compound with p-toluenesulfonic acid.
Mechanism of Action
This compound functions as an antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. Its therapeutic effect in treating OIC stems from its antagonism of opioid receptors in the gastrointestinal tract. Opioids induce constipation by binding to these peripheral receptors, which leads to decreased gastrointestinal motility and secretions.
By blocking these receptors in the gut, this compound counteracts the constipating effects of opioid analgesics. Crucially, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes it from the CNS, thereby preserving the central analgesic effects of opioids.
Figure 1: Signaling pathway of opioid action and this compound's mechanism.
Structure-Activity Relationship (SAR)
The development of this compound from naltrexone is a prime example of targeted structure-activity relationship (SAR) studies. The primary goal was to create a peripherally restricted opioid antagonist.
Figure 2: Structure-activity relationship of this compound.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits potent binding affinity for human µ, δ, and κ-opioid receptors.
Table 2: In Vitro Receptor Binding and Antagonist Activity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Activity (IC₅₀, nM) |
| Mu (µ) | 0.34 | 25.57 |
| Delta (δ) | 0.43 | 7.09 |
| Kappa (κ) | 0.94 | 16.1 |
| Source: MedChemExpress |
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Source(s) |
| Tmax (Time to Peak Plasma Concentration) | 0.75 hours | Fasting | |
| 2.5 hours | With high-fat meal | ||
| Terminal Elimination Half-life | ~11 hours | ||
| Protein Binding | 93-94% | ||
| Metabolism | Primarily by CYP3A4 to nor-naldemedine; also by UGT1A3 to this compound 3-glucuronide. | ||
| Excretion | ~57% in urine (16-18% as unchanged drug); ~35% in feces. |
Experimental Protocols
Opioid Receptor Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors through competition with a radiolabeled ligand.
Figure 3: Experimental workflow for opioid receptor competition binding assay.
Methodology:
-
Receptor Preparation: Utilize cell membranes from cell lines (e.g., HEK293) stably expressing the human mu-opioid receptor.
-
Radioligand: Employ a high-affinity radioligand such as [³H]DAMGO for the mu-opioid receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Assay Setup:
-
Total Binding: Incubate receptor membranes with the radioligand.
-
Non-specific Binding: Incubate receptor membranes with the radioligand in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).
-
Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of this compound.
-
-
Incubation: Incubate the assay plates at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Opioid-Induced Constipation: Small Intestinal Transit
This model assesses the ability of this compound to reverse the opioid-induced delay in gastrointestinal transit.
Methodology:
-
Animal Model: Use rodents (e.g., rats or mice).
-
Induction of Constipation: Administer an opioid agonist, such as morphine, to induce constipation.
-
Test Compound Administration: Administer this compound orally at various doses.
-
Tracer Administration: After a set period, administer a non-absorbable marker, such as a charcoal meal, orally.
-
Transit Measurement: After a specific time, euthanize the animals and carefully dissect the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis:
-
Calculate the small intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the intestinal transit in this compound-treated groups to the vehicle-treated and opioid-only treated groups.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal effect) of this compound.
-
Table 4: In Vivo Efficacy of this compound in a Rat Model of Morphine-Induced Inhibition of Small Intestinal Transit
| Parameter | Value (mg/kg) |
| ED₅₀ | 0.03 ± 0.02 |
| Source: Kanemasa et al., 2019 |
Conclusion
This compound is a rationally designed, peripherally acting opioid receptor antagonist that effectively treats opioid-induced constipation without compromising central analgesia. Its unique molecular structure and pharmacokinetic profile, characterized by limited blood-brain barrier penetration, are key to its therapeutic success. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other peripherally restricted opioid receptor modulators.
References
- 1. EP3957641A1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 4. This compound | C32H34N4O6 | CID 54732242 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Targeted OIC Therapy: A Technical Overview of Naldemedine's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life. Naldemedine (Symproic®), a peripherally acting mu-opioid receptor antagonist (PAMORA), represents a targeted therapeutic approach to address this unmet need. This technical guide provides an in-depth overview of the discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and pivotal clinical trial data. The document includes comprehensive tables of quantitative data, detailed experimental protocols for key assays, and visualizations of critical pathways and processes to offer a thorough resource for researchers and professionals in the field of drug development.
Introduction: The Challenge of Opioid-Induced Constipation
Opioids are a cornerstone of pain management; however, their utility is often limited by adverse effects, with OIC being one of the most common and persistent.[1][2] Unlike other opioid-related side effects, tolerance to OIC rarely develops.[2] The pathophysiology of OIC stems from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, reduced fluid secretion, and increased fluid absorption.[1][3] Traditional laxatives, which do not target the underlying mechanism, are often ineffective. This created a clear need for a therapeutic agent that could selectively antagonize peripheral mu-opioid receptors without compromising the central analgesic effects of opioids.
The Discovery of this compound: A Structure-Activity Relationship Journey
This compound was discovered through extensive structure-activity relationship (SAR) studies of morphinan derivatives with the goal of identifying a potent, orally available, peripherally restricted opioid receptor antagonist. The development of this compound, a derivative of naltrexone, involved chemical modifications to increase its molecular weight and polar surface area. These changes, along with its affinity for the P-glycoprotein (P-gp) efflux transporter, significantly limit its ability to cross the blood-brain barrier. This peripheral selectivity is the cornerstone of its therapeutic profile, allowing it to counteract the constipating effects of opioids in the gut while preserving their central pain-relieving properties.
Preclinical Pharmacology
This compound's pharmacological profile was extensively characterized through a series of in vitro and in vivo studies to establish its mechanism of action, potency, and peripheral selectivity.
In Vitro Receptor Binding and Functional Assays
This compound demonstrates potent binding affinity and antagonist activity at recombinant human mu-, delta-, and kappa-opioid receptors.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) and Antagonist Activities (IC50) of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |
| Mu (μ) | 0.34 | 25.57 |
| Delta (δ) | 0.43 | 7.09 |
| Kappa (κ) | 0.94 | 16.1 |
In Vivo Models of Opioid-Induced Constipation
The efficacy of this compound in counteracting OIC was evaluated in various animal models.
Table 2: Efficacy of this compound in Preclinical In Vivo Models of OIC
| Animal Model | Opioid Agonist | This compound Effect | ED50 (mg/kg) |
| Rat Small Intestinal Transit | Morphine (s.c.) | Repressed inhibition of transit | 0.03 |
| Rat Small Intestinal Transit | Oxycodone (s.c.) | Repressed inhibition of transit | 0.02 |
| Rat Castor Oil-Induced Diarrhea | Morphine (s.c.) | Reversed inhibition of diarrhea | 0.01 |
These studies demonstrated that this compound effectively and dose-dependently reversed opioid-induced reductions in gastrointestinal transit at doses that did not interfere with centrally mediated opioid analgesia.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for human mu-, delta-, and kappa-opioid receptors.
Materials:
-
Membranes from CHO cells stably expressing recombinant human mu-, delta-, or kappa-opioid receptors.
-
Radioligands: [³H]-DAMGO (for mu), [³H]-DPDPE (for delta), [³H]-U-69593 (for kappa).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in the assay buffer.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Charcoal Meal Test for Gastrointestinal Transit in Rats
Objective: To evaluate the effect of this compound on opioid-induced inhibition of small intestinal transit.
Materials:
-
Male Sprague-Dawley rats.
-
Opioid agonist (e.g., morphine sulfate).
-
This compound.
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic).
-
Vehicle for drug administration.
Procedure:
-
Rats are fasted overnight with free access to water.
-
This compound or vehicle is administered orally.
-
After a predetermined time, the opioid agonist or saline is administered subcutaneously.
-
Following the opioid administration, the charcoal meal is administered orally.
-
After a set time, the animals are euthanized, and the small intestine is carefully excised.
-
The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100.
-
The ability of this compound to reverse the opioid-induced decrease in intestinal transit is then determined.
Clinical Development: The COMPOSE Program
The clinical efficacy and safety of this compound were established in a series of Phase II and Phase III clinical trials, collectively known as the COMPOSE program.
Phase II Studies
A Phase IIb dose-ranging study identified the optimal dose of this compound to be 0.2 mg once daily. This dose provided a significant increase in the frequency of spontaneous bowel movements (SBMs) compared to placebo, with a favorable safety profile.
Phase III Studies (COMPOSE-I and COMPOSE-II)
These were two replicate, 12-week, randomized, double-blind, placebo-controlled trials in patients with chronic non-cancer pain and OIC.
Table 3: Efficacy Outcomes from the COMPOSE-I and COMPOSE-II Trials
| Outcome | COMPOSE-I | COMPOSE-II |
| Primary Endpoint: Responder Rate | ||
| This compound 0.2 mg | 47.6% | 52.5% |
| Placebo | 34.6% | 33.6% |
| p-value | 0.002 | <0.0001 |
| Change in SBMs/week from baseline | ||
| This compound 0.2 mg | +1.5 | +1.5 |
| Placebo | +0.7 | +0.7 |
| p-value | <0.0001 | <0.0001 |
A responder was defined as a patient who had at least three SBMs per week and an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks of the treatment period, including at least three of the last four weeks.
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common adverse events were gastrointestinal in nature, including abdominal pain, diarrhea, and nausea, which were mostly mild to moderate in severity. Importantly, there was no evidence of this compound interfering with the central analgesic effects of opioids or precipitating opioid withdrawal symptoms.
Visualizing the Science: Pathways and Processes
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling leading to constipation and the antagonistic action of this compound.
This compound Clinical Trial Workflow (COMPOSE-I/II)
Caption: Simplified workflow of the COMPOSE-I and COMPOSE-II Phase III clinical trials.
This compound Discovery and Development Timeline
Caption: Overview of the key stages in the discovery and development of this compound.
Conclusion
The development of this compound as a PAMORA for the treatment of OIC exemplifies a successful targeted drug discovery and development program. Through rational drug design, comprehensive preclinical evaluation, and rigorous clinical testing, this compound has emerged as an effective and well-tolerated therapeutic option that addresses the underlying pathophysiology of OIC without compromising central opioid analgesia. This technical guide provides a detailed account of this journey, offering valuable insights for the scientific and drug development communities.
References
- 1. Pharmacologic effects of this compound, a peripherally acting μ‐opioid receptor antagonist, in in vitro and in vivo models of opioid‐induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Naldemedine's Restricted Access to the Central Nervous System: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed for the treatment of opioid-induced constipation (OIC). A critical feature of its clinical efficacy and safety profile is its severely limited ability to cross the blood-brain barrier (BBB). This targeted peripheral action allows this compound to counteract the constipating effects of opioids in the gastrointestinal tract without reversing their central analgesic effects or precipitating central withdrawal symptoms. This guide provides a detailed examination of the core mechanisms underpinning this compound's restricted central nervous system (CNS) penetration, focusing on its physicochemical properties and its interaction with the P-glycoprotein efflux transporter. Quantitative data from key preclinical and clinical studies are presented, alongside detailed experimental methodologies and visual representations of the underlying biological processes.
Introduction: The Imperative for Peripheral Restriction
Opioid analgesics are mainstays for managing moderate-to-severe pain. However, their activation of μ-opioid receptors throughout the body leads to significant adverse effects, with OIC being one of the most common and distressing. The therapeutic challenge lies in alleviating these peripheral side effects while preserving central analgesia. This compound was developed to meet this challenge by acting as an opioid receptor antagonist with physicochemical and biological properties that ensure its activity is confined predominantly to the periphery.[1] Its design is a case study in modern drug development, leveraging an understanding of the BBB's complex physiology to achieve tissue-specific effects.
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] For a drug to penetrate the CNS, it must navigate this barrier, a feat this compound is specifically designed to fail. This restriction is achieved through two primary, synergistic mechanisms: inherent molecular properties unfavorable for passive diffusion and active efflux via the P-glycoprotein transporter.[3][4]
Core Mechanisms Limiting Blood-Brain Barrier Permeation
The low CNS penetration of this compound is not accidental but a result of deliberate molecular design. It is a derivative of naltrexone, an opioid antagonist known to cross the BBB, but with key structural modifications that confer its peripheral selectivity.
Physicochemical Properties
This compound's structure was modified from its parent compound, naltrexone, by the addition of a side chain that increases both its molecular weight and topological polar surface area (TPSA). These are two critical physicochemical parameters that govern a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.
-
Increased Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the BBB.
-
Increased Polar Surface Area (PSA): A higher PSA indicates greater hydrophilicity, which hinders passage through the lipophilic cell membranes of the BBB. Molecules with a PSA greater than 60-70 Ų are typically poor candidates for CNS penetration.
These properties are summarized in the table below.
| Property | This compound |
| Molecular Formula | C₃₂H₃₄N₄O₆ |
| Molecular Weight | 570.6 g/mol |
| Topological Polar Surface Area (TPSA) | 141 Ų |
Active Efflux by P-glycoprotein (P-gp)
Beyond its unfavorable physicochemical profile for passive diffusion, this compound is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed on the luminal (blood-facing) side of the BBB endothelial cells. P-gp functions as a molecular gatekeeper, actively pumping a wide range of xenobiotics, including this compound, out of the endothelial cells and back into the bloodstream, thereby preventing their entry into the brain. This active transport is a major contributor to this compound's low CNS concentration.
The interaction between this compound and the P-gp transporter at the BBB is a critical determinant of its peripheral activity.
Figure 1. Mechanism of this compound's restricted BBB crossing.
Quantitative Data on this compound's CNS Penetration
The limited brain distribution of this compound has been quantified through rigorous preclinical studies, primarily involving in vivo animal models and in vitro cell-based assays.
In Vivo Animal Studies
Studies in rodents provide direct evidence of this compound's low brain-to-plasma concentration ratio (Kp). A key experimental design involves comparing these ratios in wild-type animals with those in animals genetically engineered to lack P-gp (mdr1a/b knockout mice). This approach isolates and quantifies the contribution of P-gp to the efflux of the drug.
| Species / Model | This compound Dose (Oral) | Brain-to-Plasma Ratio (Kp) | Key Finding |
| Rat (Wild-Type) | 1 mg/kg | 0.03 | Demonstrates extremely low brain penetration under normal physiological conditions. |
| Mouse (Wild-Type) | 3 mg/kg | < 0.1 | Confirms low CNS distribution in a second rodent species. |
| Mouse (mdr1a/b KO) | 3 mg/kg | < 0.1 (4-fold > WT) | While P-gp knockout increases brain concentration fourfold, the overall Kp value remains exceptionally low. |
WT: Wild-Type, KO: Knockout
The critical insight from these studies is that even when the P-gp efflux mechanism is completely removed, the brain concentration of this compound remains negligible. This strongly indicates that the molecule's intrinsic physicochemical properties are the primary barrier to CNS entry, with P-gp serving as an additional, reinforcing mechanism.
In Vitro Transporter Assays
In vitro models using polarized cell monolayers, such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp), are standard tools to assess a compound's potential as a P-gp substrate. These assays measure the bidirectional transport of a drug (apical-to-basolateral vs. basolateral-to-apical). A significantly higher transport in the basolateral-to-apical direction (efflux) indicates that the compound is actively pumped out by P-gp.
| Assay System | Finding | Implication |
| Caco-2 cells | This compound is a substrate for P-gp. | Confirms that P-gp actively transports this compound out of cells. |
| MDCK-MDR1 | Efflux Ratio (Papp B-A / Papp A-B) ≥ 2 | Standard industry indicator that a compound is a substrate for P-gp efflux. |
Detailed Experimental Protocols
The following sections describe standardized, representative methodologies for the key experiments used to characterize this compound's interaction with the BBB.
In Vitro P-gp Substrate Assessment (MDCK-MDR1 Bidirectional Transport Assay)
This assay determines if a test compound is a substrate of the P-gp transporter. It uses a cell line (MDCK-MDR1) that overexpresses human P-gp and compares the transport rate across a cell monolayer in two directions.
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable filter membranes in Transwell™ plates and cultured for 4-7 days to form a confluent, polarized monolayer with functional tight junctions. Monolayer integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).
-
Compound Preparation: A solution of the test compound (e.g., 1-10 µM this compound) is prepared in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: The compound solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: The compound solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.
-
Quantification: The concentration of the compound in all samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
The apparent permeability coefficient (Papp) for each direction is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER ≥ 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.
-
References
- 1. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Pet imaging of receptor occupancy | European Psychiatry | Cambridge Core [cambridge.org]
- 3. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Deep Dive into Preclinical Models of Naldemedine Efficacy for Opioid-Induced Constipation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Naldemedine, a peripherally acting mu-opioid receptor antagonist (PAMORA), has emerged as a significant therapeutic agent for the management of opioid-induced constipation (OIC), a prevalent and often debilitating side effect of opioid therapy. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo models that have been pivotal in elucidating the efficacy and mechanism of action of this compound. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize complex biological pathways and experimental workflows.
In Vitro Efficacy and Receptor Binding Profile
The initial characterization of this compound's pharmacological activity was established through a series of in vitro assays designed to determine its binding affinity and functional antagonism at opioid receptors.
Data Summary: Opioid Receptor Binding and Antagonist Activity
The following table summarizes the quantitative data from in vitro studies, highlighting this compound's potent interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Assay Type | Receptor Subtype | This compound Ki (nmol/L) | This compound Ke (nmol/L) |
| Receptor Binding Affinity | Mu (µ) | 0.44 ± 0.05 | - |
| Delta (δ) | 2.0 ± 0.3 | - | |
| Kappa (κ) | 1.0 ± 0.1 | - | |
| Functional Antagonist Activity | Mu (µ) | - | 0.29 ± 0.04 |
| Delta (δ) | - | 3.3 ± 0.5 | |
| Kappa (κ) | - | 1.3 ± 0.2 |
Ki: Inhibition constant, a measure of binding affinity. Ke: Equilibrium dissociation constant for an antagonist, a measure of functional antagonist potency.
Experimental Protocols: In Vitro Assays
This assay quantifies the affinity of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mu-, delta-, or kappa-opioid receptors are commonly used.
-
Membrane Preparation:
-
Cells are cultured to confluency, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined.
-
-
Radioligands:
-
Mu-opioid receptor: [3H]DAMGO (a selective mu-agonist).
-
Delta-opioid receptor: [3H]DPDPE (a selective delta-agonist).
-
Kappa-opioid receptor: [3H]U-69593 (a selective kappa-agonist).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and converted to the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the degree of G-protein activation following receptor stimulation, thereby assessing the antagonist properties of this compound.
-
Principle: In the presence of an agonist, the opioid receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
-
Assay Procedure:
-
Cell membranes expressing the opioid receptor of interest are incubated with a fixed concentration of a known opioid agonist (e.g., DAMGO for the mu-receptor) and varying concentrations of this compound.
-
[35S]GTPγS is added to the reaction mixture.
-
The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (Ke value).
-
Signaling Pathway of this compound's Antagonistic Action
The following diagram illustrates the mechanism by which this compound antagonizes opioid receptor signaling in the gastrointestinal tract.
Caption: this compound competitively antagonizes opioid agonists at the mu-opioid receptor.
In Vivo Efficacy in Models of Opioid-Induced Constipation
The therapeutic potential of this compound for OIC was further established in various preclinical animal models. These studies were crucial in demonstrating its ability to counteract the constipating effects of opioids without compromising their central analgesic properties.
Data Summary: In Vivo Efficacy of this compound
The following table summarizes the key findings from in vivo studies in rodent models of OIC.
| Animal Model | Opioid Used | This compound Dose Range | Key Finding |
| Rat Small Intestinal Transit | Morphine (3 mg/kg, s.c.) | 0.03 - 10 mg/kg, p.o. | Significantly reversed morphine-induced inhibition of transit.[1] |
| Rat Large Intestinal Transit | Morphine | 0.3 - 1 µmol/L | Significantly reduced morphine-induced inhibition of transit.[1] |
| Rat Castor Oil-Induced Diarrhea | Morphine (s.c.) | 0.03 - 1 mg/kg, p.o. | Significantly reversed morphine's inhibitory effect on diarrhea. |
| Rat Tail-Flick Test (Analgesia) | Morphine | 1 - 30 mg/kg, p.o. | Did not alter the analgesic effects of morphine.[1] |
Experimental Protocols: In Vivo Models
This model assesses the propulsive motility of the small intestine.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are fasted overnight with free access to water.[2]
-
Induction of Constipation: An opioid agonist, such as morphine (e.g., 3 mg/kg), is administered subcutaneously (s.c.) to induce a delay in gastrointestinal transit.[1]
-
This compound Administration: this compound is administered orally (p.o.) at various doses, typically 30-60 minutes before the administration of the charcoal meal.
-
Charcoal Meal Administration: A suspension of charcoal (e.g., 5-10%) in a vehicle like gum arabic (e.g., 5-10%) is administered orally via gavage.
-
Measurement: After a specific time (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully excised from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
This test is used to evaluate the potential of this compound to interfere with the central analgesic effects of opioids.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each rat before any drug administration. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.
-
This compound or vehicle is administered orally.
-
After a predetermined time (e.g., 60 minutes), morphine is administered subcutaneously.
-
At various time points after morphine administration (e.g., 30, 60, 90, 120 minutes), the rats are placed on the hot plate, and the latency to the nociceptive response is recorded.
-
-
Data Analysis: The analgesic effect is measured as the increase in the latency to the pain response compared to baseline.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in a rat model of OIC.
Caption: A typical experimental workflow for assessing this compound's efficacy in vivo.
Mechanism of Peripheral Restriction
A key feature of this compound is its peripheral selectivity, which allows it to counteract OIC without affecting the central analgesic effects of opioids. This is achieved through specific structural modifications to the parent naltrexone molecule.
Logical Relationship of Peripheral Action
The following diagram illustrates the factors contributing to this compound's restricted access to the central nervous system (CNS).
Caption: Factors contributing to the peripheral restriction of this compound.
References
Methodological & Application
Synthesis of Naldemedine Tosylate for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of naldemedine tosylate for research purposes. This compound is a peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.[1] These protocols are intended for researchers in medicinal chemistry, pharmacology, and drug development. Two distinct synthetic routes are detailed, based on information from peer-reviewed literature and patent filings. The protocols include step-by-step procedures, reagent quantities, reaction conditions, and purification methods. Additionally, this document includes characterization data for key intermediates and the final product, presented in tabular format for clarity. Visual aids in the form of chemical pathway diagrams and experimental workflows are provided to facilitate understanding and execution of the described syntheses.
Introduction to this compound
This compound is a peripherally acting opioid receptor antagonist.[2] It is structurally a derivative of naltrexone, modified with a side chain that increases its molecular weight and polar surface area.[2] This modification limits its ability to cross the blood-brain barrier, allowing it to antagonize opioid receptors in the gastrointestinal tract without affecting central analgesia.[2] this compound binds to mu-, delta-, and kappa-opioid receptors.[2] The tosylate salt form enhances the compound's stability and solubility. The chemical formula for this compound is C₃₂H₃₄N₄O₆, and its molecular weight is 570.6 g/mol . The molecular formula for this compound tosylate is C₃₉H₄₂N₄O₉S, with a molecular weight of 742.84 g/mol .
Synthetic Pathways and Strategies
Two primary synthetic routes for this compound have been reported in the scientific and patent literature.
-
Route 1: Synthesis starting from a benzyl-protected oxymorphone derivative. This pathway involves the carboxyethylation of the oxymorphone derivative, followed by further protection, hydrolysis, and coupling reactions before deprotection to yield this compound.
-
Route 2: Synthesis via a copper(II)-mediated carbamate formation. This alternative route utilizes a copper-mediated reaction to form a key carbamate intermediate, which then undergoes rearrangement and salt formation.
This document will provide detailed protocols for both synthetic approaches.
Experimental Protocols
The following protocols are adapted from published literature and are intended for research purposes only. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound from a Protected Oxymorphone Derivative
This protocol is based on a multi-step synthesis starting from a protected oxymorphone derivative.
Step 1: Carboxyethylation of Benzyl-Protected Oxymorphone Derivative (Compound 2)
-
Reaction: The synthesis begins with the carboxyethylation of a benzyl-protected oxymorphone derivative (Compound 2) at the alpha position to the keto group to yield the corresponding ester (Compound 3).
-
Procedure:
-
To a solution of Compound 2, add sodium hydride (NaH) and diethyl carbonate (CO(OEt)₂).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain Compound 3.
-
Step 2: Benzyl Protection
-
Reaction: The hydroxyl group of Compound 3 is protected using benzyl alcohol.
-
Procedure:
-
Dissolve Compound 3 in tetrahydrofuran (THF).
-
Add tributylphosphine (P(nBu)₃) and benzyl alcohol (BnOH).
-
Cool the reaction mixture to -10 °C and add 1,1'-(azodicarbonyl)dipiperidine (ADDP).
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Purify the product (Compound 5) by chromatography.
-
Step 3: Hydrolysis
-
Reaction: The ester (Compound 5) is hydrolyzed to the corresponding carboxylic acid (Compound 6).
-
Procedure:
-
Dissolve Compound 5 in a mixture of methanol (MeOH) and dioxane.
-
Add potassium hydroxide (KOH) and heat the mixture to 50 °C.
-
After the reaction is complete, acidify with hydrochloric acid (HCl).
-
Extract the product and purify to yield Compound 6.
-
Step 4: Amide Coupling
-
Reaction: The carboxylic acid (Compound 6) is coupled with a specific amine (Compound 7) to form the amide.
-
Procedure:
-
Dissolve Compound 6 and Compound 7 in THF.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide product.
-
Step 5: Debenzylation to form this compound (Compound 1)
-
Reaction: The benzyl protecting groups are removed by catalytic hydrogenation to yield this compound.
-
Procedure:
-
Dissolve the amide product in methanol.
-
Add palladium hydroxide on carbon (Pd(OH)₂/C) as a catalyst.
-
Subject the mixture to a hydrogen atmosphere at room temperature.
-
Filter the catalyst and concentrate the filtrate to obtain this compound (Compound 1).
-
Step 6: Formation of this compound Tosylate
-
Reaction: this compound free base is converted to its tosylate salt.
-
Procedure:
-
Dissolve this compound (6.5 g, 1 equiv) in methanol (65 mL).
-
Add p-toluenesulfonic acid (PTSA, 2.1 g, 1 equiv).
-
Stir the mixture at 20 °C for 16 hours.
-
Evaporate the solvent.
-
Add a mixture of acetonitrile (ACN) and methyl tert-butyl ether (MTBE) (1:10 ratio) to the residue and stir.
-
Filter the resulting solid and wash with MTBE.
-
Further purify by crystallization from methylene chloride (MC) to yield this compound tosylate as a white solid.
-
| Step | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| 1 | NaH, CO(OEt)₂ | - | 100 | - | 49 | - |
| 2 | P(nBu)₃, BnOH, ADDP | THF | -10 | - | 98 | - |
| 3 | KOH, HCl | MeOH/Dioxane | 50 | - | 77 | - |
| 4 | EDC, HOBt | THF | Room Temp | - | 73 | - |
| 5 | Pd(OH)₂/C, H₂ | MeOH | Room Temp | - | 86 | - |
| 6 | p-Toluenesulfonic acid | MeOH | 20 | 16 h | - | 99.8 |
Table 1: Summary of reaction conditions and yields for the synthesis of this compound tosylate via Route 1.
Protocol 2: Improved Synthesis of this compound Tosylate
This protocol describes an improved, more scalable synthesis of this compound tosylate.
Step 1: Carbamate Formation (Compound 14)
-
Reaction: This route involves a copper(II)-mediated formation of a carbamate (Compound 14) from an isocyanate (Compound 11) and an alcohol (Compound 13).
-
Procedure:
-
Combine the isocyanate (Compound 11) and alcohol (Compound 13) in a suitable solvent.
-
Add a copper(II) catalyst.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify Compound 14.
-
Step 2: Rearrangement to this compound (Compound 1)
-
Reaction: The oxadiazolyl moiety of Compound 14 migrates to the C-7 position to form this compound.
-
Procedure:
-
Suspend Compound 14 (42.0 g) in isopropanol (i-PrOH, 150 mL).
-
Slowly add a 2M aqueous solution of potassium hydroxide (KOH, 180 mL).
-
Heat the suspension to 80-85 °C and stir for 5-16 hours.
-
Add water (200 mL) and neutralize with diluted hydrochloric acid.
-
Extract the mixture with ethyl acetate (EtOAc, 250 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂, 100 mL) and cool to 4 °C to induce crystallization.
-
Filter the solid, wash with cold CH₂Cl₂, and dry to yield this compound.
-
Step 3: this compound Tosylate Salt Formation
-
Procedure: The conversion to the tosylate salt follows the same procedure as in Protocol 1, Step 6.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1-3 | Cu(II) catalyst, KOH, p-TSA | i-PrOH, EtOAc, MeOH | 80-85 | 5-16 | 69 |
Table 2: Summary of reaction conditions and overall yield for the improved synthesis of this compound tosylate.
Characterization Data
Proper characterization of the synthesized this compound tosylate is crucial for confirming its identity and purity. The following are expected analytical data.
| Analysis | Data |
| Molecular Formula | C₃₉H₄₂N₄O₉S |
| Molecular Weight | 742.84 g/mol |
| Appearance | White to light tan powder |
| Solubility | Slightly soluble in water and ethanol; soluble in methanol; freely soluble in dimethylsulfoxide. |
| ¹H-NMR (DMSO-d₆) | δ 0.29-0.37 (m, 1H), 0.38-0.52 (m, 2H), 0.53-0.64 (m, 1H), 0.86-1.01 (m, 1H), 1.55 (ddd, J = 3.8, 15 Hz, 1H), 1.67 (s, 3H), 1.84 (s, 3H), 2.21-2.31 (m, 1H) and other characteristic peaks. |
| ¹³C-NMR (CDCl₃) of Intermediate 2 | δ= 208.5, 145.5, 141.8, 137.5, 129.8, 128.3, 127.7, 125.6, 119.4, 118.0, 90.4, 72.1, 70.1, 62.0, 59.2, 50.7, 43.5, 36.2, 31.5, 30.7, 22.6, 9.4, 3.9, 3.8. |
| ¹³C-NMR (CDCl₃) of Intermediate 3 | δ= 172.1, 164.4, 145.3, 141.9, 137.3, 131.0, 128.3, 127.8, 126.2, 119.0, 117.7, 98.4, 87.0, 71.9, 70.0, 61.2, 60.9, 59.4, 46.5, 43.3, 31.1, 29.9, 22.9, 14.1, 9.3, 4.1, 3.6. |
| FT-IR | Characteristic peaks corresponding to functional groups such as O-H, N-H, C=O, C-O, C-N, and S=O bonds are expected. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 571.2 for the free base. The tosylate salt will show corresponding fragmentation patterns. |
Table 3: Physicochemical and Spectroscopic Data for this compound and its Intermediates.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound tosylate.
Caption: Synthetic pathway for this compound tosylate starting from a protected oxymorphone derivative.
Caption: Improved synthetic pathway for this compound tosylate via a carbamate intermediate.
Caption: General experimental workflow for the synthesis and analysis of this compound tosylate.
References
Application Notes and Protocols for the Quantification of Naldemedine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of naldemedine in plasma samples. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.
Introduction
This compound is a peripherally acting mu-opioid receptor antagonist used for the treatment of opioid-induced constipation. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in plasma due to its high sensitivity, specificity, and wide dynamic range. The method involves separating this compound from other plasma components using liquid chromatography followed by detection and quantification using a tandem mass spectrometer.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a validated LC-MS/MS method for this compound quantification in human plasma.
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Accuracy | 85% - 115% (80% - 120% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting this compound from plasma samples.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Protocol:
-
Spiking Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).
-
Vortex: Briefly vortex the sample for 10-15 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Designing Clinical Trials for Naldemedine in Specific Patient Populations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing clinical trials for naldemedine, a peripherally acting mu-opioid receptor antagonist (PAMORA), in specific patient populations experiencing opioid-induced constipation (OIC). The following sections detail the mechanism of action, pharmacokinetics, and established clinical trial methodologies to facilitate robust and effective study design.
This compound: Mechanism of Action and Pharmacokinetics
This compound functions by selectively blocking mu-, delta-, and kappa-opioid receptors in the gastrointestinal tract.[1] Its chemical structure, a derivative of naltrexone with a large hydrophilic side chain, and its affinity for the P-glycoprotein efflux transporter limit its ability to cross the blood-brain barrier.[2][3] This peripheral restriction allows this compound to counteract the constipating effects of opioids in the gut without compromising their central analgesic effects.[4][5]
Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~0.75 hours (fasting) | |
| ~2.5 hours (with high-fat meal) | ||
| Protein Binding | 93-94% (primarily to albumin) | |
| Metabolism | Primarily by CYP3A4 to nor-naldemedine | |
| To a lesser extent by UGT1A3 to this compound 3-glucuronide | ||
| Elimination Half-Life | ~11 hours | |
| Excretion | Approximately 57% in urine and 35% in feces |
Clinical Trial Design Considerations for Specific Populations
Clinical trials for this compound should be tailored to the specific patient population being studied. Key considerations for chronic non-cancer pain, cancer-related pain, and palliative care populations are outlined below.
Patient Population Selection Criteria
| Patient Population | Inclusion Criteria | Exclusion Criteria |
| Chronic Non-Cancer Pain | - Adults (≥18 years) with a diagnosis of chronic non-malignant pain. - Receiving stable daily opioid therapy for ≥3 months. - Experiencing OIC, often defined as <3 spontaneous bowel movements (SBMs) per week. | - History of chronic constipation preceding opioid therapy. - Clinically significant gastrointestinal disease. - Risk of gastrointestinal perforation. |
| Cancer Patients | - Adults (≥18 years) with a cancer diagnosis. - Receiving daily opioid therapy for cancer-related pain. - Experiencing OIC, often defined by a Bowel Function Index (BFI) score ≥30. | - Use of other opioid antagonists within the last month. - Suspected or known gastrointestinal perforation. - Participation in another clinical trial that could confound results. |
| Palliative Care | - Adult patients with advanced cancer or other life-limiting illness requiring palliative care. - Receiving opioid therapy for symptom management. - Diagnosed with OIC by the treating physician. | - Clinical instability deemed inappropriate for study participation by the investigator. - Known or suspected gastrointestinal obstruction. |
Efficacy and Safety Data from Clinical Trials
The efficacy of this compound has been demonstrated in multiple randomized, double-blind, placebo-controlled trials.
Efficacy in Chronic Non-Cancer Pain (COMPOSE-1 & COMPOSE-2)
| Endpoint | This compound 0.2 mg | Placebo |
| SBM Responders (COMPOSE-1) | 47.6% | 34.6% |
| SBM Responders (COMPOSE-2) | 52.5% | 33.6% |
| Median Time to First SBM (COMPOSE-1) | 16.1 hours | 46.7 hours |
| Median Time to First SBM (COMPOSE-2) | 18.3 hours | 45.9 hours |
SBM Responder: ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline for at least 9 of 12 weeks and 3 of the last 4 weeks.
Efficacy in Cancer Patients (COMPOSE-4)
| Endpoint | This compound 0.2 mg | Placebo |
| SBM Responders | 71.1% | 34.4% |
| Change in SBMs/week from baseline | 5.16 | 1.54 |
Efficacy in Palliative Care (Real-World Study)
| Endpoint | This compound 0.2 mg |
| Patients with SBM within 24 hours | 71.6% |
| Patients with increased weekly SBMs | 62.7% |
Safety Profile
The most common treatment-emergent adverse events (TEAEs) are gastrointestinal in nature and generally mild to moderate in severity.
| Adverse Event | Frequency with this compound | Frequency with Placebo | Reference |
| Diarrhea | ~11.0% | ~5.3% | |
| Abdominal Pain | ~11% | - | |
| Nausea | ~6% | - |
This compound has not been associated with signs or symptoms of opioid withdrawal or a notable impact on opioid-mediated analgesia.
Experimental Protocols
Assessment of Bowel Function
Objective: To quantitatively assess the severity of OIC and the response to treatment.
Procedure:
-
Patient-Reported Outcomes:
-
Bowel Function Index (BFI): Administer the BFI questionnaire at baseline and at specified follow-up intervals (e.g., weekly). The BFI is a validated 3-item scale assessing ease of defecation, feeling of incomplete bowel evacuation, and personal judgment of constipation, with scores ranging from 0 to 100 (higher scores indicate more severe constipation).
-
Patient Assessment of Constipation-Symptoms (PAC-SYM) and Quality of Life (PAC-QOL): These validated questionnaires can be used to assess a broader range of constipation-related symptoms and their impact on quality of life.
-
-
Spontaneous Bowel Movement (SBM) Diary:
-
Provide patients with a daily electronic or paper diary to record all bowel movements.
-
For each bowel movement, patients should record:
-
Date and time.
-
Whether it was spontaneous (occurred without the use of rescue laxatives in the past 24 hours).
-
Consistency (e.g., using the Bristol Stool Form Scale).
-
Presence of straining.
-
Feeling of complete evacuation.
-
-
Safety and Tolerability Monitoring
Objective: To monitor for adverse events and assess the overall safety of this compound.
Procedure:
-
Adverse Event (AE) Monitoring:
-
At each study visit, systematically query patients about the occurrence of any new or worsening symptoms since the last visit.
-
Record all AEs, including their severity, duration, and perceived relationship to the study drug.
-
Pay specific attention to gastrointestinal AEs such as abdominal pain, diarrhea, and nausea.
-
-
Opioid Withdrawal Assessment:
-
Use a validated scale, such as the Clinical Opiate Withdrawal Scale (COWS), to monitor for signs and symptoms of opioid withdrawal at baseline and periodically throughout the study.
-
-
Pain Assessment:
-
Administer a validated pain intensity scale (e.g., Numeric Rating Scale) at each visit to ensure that this compound is not interfering with the analgesic efficacy of the patient's opioid regimen.
-
-
Vital Signs and Laboratory Tests:
-
Measure vital signs (blood pressure, heart rate, respiratory rate, temperature) at each study visit.
-
Collect blood and urine samples at baseline and as specified in the protocol for standard safety laboratory assessments.
-
Visualizations
References
- 1. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MOA | SYMPROIC® (this compound) tablets [symproic.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Assays to Assess the Antagonist Activity of Naldemedine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to treat opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids.[1][2] It is a derivative of naltrexone with structural modifications that limit its ability to cross the blood-brain barrier.[1] Characterizing the pharmacological profile of this compound, particularly its antagonist activity at opioid receptors, is crucial for understanding its mechanism of action and clinical efficacy. This document provides detailed protocols for key in vitro assays used to quantify the binding affinity and functional antagonism of this compound at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).
Summary of this compound's In Vitro Antagonist Activity
This compound demonstrates potent antagonist activity at μ-, δ-, and κ-opioid receptors.[1][3] Its binding affinities (Ki) and functional antagonist potencies (Kb) have been determined using recombinant human and rat receptors. The data below is summarized from in vitro studies, providing a comparative overview of its profile.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nmol/L) |
| μ-opioid (MOR) | Human | Radioligand Binding | Ki | 0.42 |
| Human | Functional Antagonism | Kb | 0.23 | |
| Rat | Radioligand Binding | Ki | 1.1 | |
| Rat | Functional Antagonism | Kb | 0.44 | |
| δ-opioid (DOR) | Human | Radioligand Binding | Ki | 3.7 |
| Human | Functional Antagonism | Kb | 8.1 | |
| Rat | Radioligand Binding | Ki | 7.9 | |
| Rat | Functional Antagonism | Kb | 11 | |
| κ-opioid (KOR) | Human | Radioligand Binding | Ki | 1.3 |
| Human | Functional Antagonism | Kb | 0.81 | |
| Rat | Radioligand Binding | Ki | 2.5 | |
| Rat | Functional Antagonism | Kb | 1.4 |
Data sourced from reference.
Opioid Receptor Signaling Pathway
Opioid receptors are canonical G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and can modulate other effectors like ion channels. This compound acts by blocking an agonist's ability to initiate this signaling cascade.
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This competitive binding assay quantifies the affinity of this compound for opioid receptors by measuring its ability to displace a specific high-affinity radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
A. Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
μ-receptor: [³H]DAMGO
-
δ-receptor: [³H]-DPDPE
-
κ-receptor: [³H]-U69,593
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Naloxone (10 μM) or other suitable unlabeled ligand.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and fluid.
B. Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer
-
This compound dilution or control (buffer for total binding, 10 μM naloxone for non-specific binding).
-
Radioligand at a final concentration near its Kd value.
-
Cell membranes (typically 10-20 μg protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
C. Data Analysis
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of this compound to block agonist-stimulated G protein activation, quantified by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Caption: Workflow for a [³⁵S]GTPγS functional antagonist assay.
A. Materials
-
Cell Membranes: As described in Protocol 1.
-
Radioligand: [³⁵S]GTPγS
-
Reagents: Guanosine diphosphate (GDP, ~10 μM), MgCl₂, NaCl.
-
Agonist: A full agonist for the target receptor (e.g., DAMGO for MOR).
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration apparatus and scintillation counter.
B. Procedure
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and the this compound dilutions. Incubate for 15 minutes at 30°C.
-
Add a fixed concentration of the opioid agonist (typically a concentration that gives 80% of the maximal response, EC₈₀).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure bound radioactivity by scintillation counting.
C. Data Analysis
-
Determine the agonist-stimulated signal by subtracting basal binding (no agonist) from the binding in the presence of the agonist.
-
Calculate the percent inhibition of the agonist-stimulated signal at each this compound concentration.
-
Plot the percent inhibition vs. the log concentration of this compound and fit the curve to determine the IC₅₀.
-
The antagonist dissociation constant (Kb) can be calculated using an appropriate formula, such as the Cheng-Prusoff equation for functional inhibition: Kb = IC₅₀ / (1 + [Agonist]/EC₅₀ of Agonist) .
Protocol 3: Schild Analysis for Determining Mechanism of Antagonism
Schild analysis is used to determine whether an antagonist acts competitively or non-competitively. It involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist.
References
- 1. Pharmacologic effects of this compound, a peripherally acting μ‐opioid receptor antagonist, in in vitro and in vivo models of opioid‐induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic effects of this compound, a peripherally acting μ-opioid receptor antagonist, in in vitro and in vivo models of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Naldemedine Testing in Animal Models of Opioid-Induced Constipation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life.[1][2] The underlying pathophysiology involves the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and reduced secretion.[3][4][5] Naldemedine is a peripherally acting µ-opioid receptor antagonist (PAMORA) designed to mitigate these effects without compromising the central analgesic properties of opioids. Its chemical structure, featuring a large polar side chain, limits its ability to cross the blood-brain barrier. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of OIC.
Signaling Pathways in Opioid-Induced Constipation and the Mechanism of Action of this compound
Opioids induce constipation by binding to opioid receptors, primarily µ-receptors, located on neurons of the myenteric and submucosal plexuses in the enteric nervous system. This binding initiates a signaling cascade that results in decreased release of excitatory neurotransmitters like acetylcholine, leading to reduced peristaltic contractions. Concurrently, opioid receptor activation can increase non-propulsive segmental contractions and enhance fluid absorption from the intestinal lumen, contributing to harder, drier stools.
This compound acts as an antagonist at these peripheral opioid receptors, competitively blocking the binding of opioid analgesics. By preventing the downstream signaling cascade, this compound helps to restore normal gut motility and fluid balance.
Animal Models of Opioid-Induced Constipation
The most commonly employed and well-validated animal models for studying OIC are the morphine-induced and loperamide-induced constipation models in rodents.
Morphine-Induced Constipation Model
This model is highly relevant as it uses a clinically significant opioid analgesic to induce constipation.
Loperamide-Induced Constipation Model
Loperamide, a peripherally acting µ-opioid receptor agonist, induces robust and reproducible constipation, making it a suitable model for screening potential therapeutics.
Experimental Protocols
The following are detailed protocols for inducing OIC and assessing the efficacy of this compound.
Protocol 1: Morphine-Induced Inhibition of Small Intestinal Transit in Rats
This protocol assesses the ability of this compound to counteract the slowing of intestinal transit caused by morphine.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
Morphine hydrochloride
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast animals for 16-18 hours before the experiment, with free access to water.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) to respective groups of rats (n=6-8 per group).
-
Thirty minutes after this compound/vehicle administration, administer morphine (e.g., 3 mg/kg) subcutaneously (s.c.).
-
-
Charcoal Meal Administration: Sixty minutes after morphine administration, administer the charcoal meal orally (e.g., 2 ml/animal).
-
Assessment of Intestinal Transit:
-
Fifteen to twenty minutes after charcoal administration, euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
Data Analysis: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Loperamide-Induced Fecal Pellet Output and Water Content in Mice
This protocol evaluates the effect of this compound on the number, weight, and water content of fecal pellets in a loperamide-induced constipation model.
Materials:
-
Male C57BL/6 mice
-
Loperamide hydrochloride
-
This compound
-
Vehicle
-
Individual metabolic cages or clean cages with wire mesh bottoms
-
Analytical balance
-
Drying oven
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate mice to individual housing for 2-3 days.
-
Measure baseline fecal pellet output (number and total weight) over a 24-hour period.
-
-
Induction of Constipation:
-
Administer loperamide (e.g., 10 mg/kg, s.c. or p.o.) twice daily for 2-3 days to induce constipation.
-
-
This compound Treatment:
-
On the day of the experiment, administer this compound or vehicle (p.o.) to the constipated mice.
-
-
Fecal Pellet Collection:
-
Place mice in individual clean cages without bedding.
-
Collect all fecal pellets produced over a defined period (e.g., 4 hours).
-
-
Fecal Pellet Analysis:
-
Count the number of fecal pellets for each mouse.
-
Weigh the total wet weight of the collected pellets.
-
Dry the pellets in an oven at 60-65°C for 19-24 hours and record the dry weight.
-
-
Data Analysis:
-
Compare the number and wet weight of fecal pellets between treatment groups.
-
Calculate the fecal water content: ((wet weight - dry weight) / wet weight) x 100.
-
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound in animal models of OIC.
Table 1: Effect of this compound on Morphine-Induced Inhibition of Small Intestinal Transit in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit Inhibition (%) | ED₅₀ (mg/kg) | Reference |
| Vehicle + Morphine | - | 100 | - | |
| This compound + Morphine | 0.03 | Significantly Reduced | 0.03 ± 0.02 | |
| This compound + Morphine | 0.1 | Significantly Reduced | ||
| This compound + Morphine | 0.3 | Significantly Reduced | ||
| This compound + Morphine | 1 | Significantly Reduced | ||
| This compound + Morphine | 3 | Significantly Reduced | ||
| This compound + Morphine | 10 | Significantly Reduced |
Table 2: Effect of this compound on Oxycodone-Induced Inhibition of Small Intestinal Transit in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit Inhibition (%) | ED₅₀ (mg/kg) | Reference |
| Vehicle + Oxycodone | - | 100 | - | |
| This compound + Oxycodone | 0.03 | Significantly Reduced | 0.02 ± 0.015 | |
| This compound + Oxycodone | 0.1 | Significantly Reduced | ||
| This compound + Oxycodone | 0.3 | Significantly Reduced | ||
| This compound + Oxycodone | 1 | Significantly Reduced | ||
| This compound + Oxycodone | 3 | Significantly Reduced |
Table 3: Effect of this compound on Castor Oil-Induced Diarrhea Inhibited by Morphine in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Reversal of Morphine's Effect | ED₅₀ (mg/kg) | Reference |
| Vehicle + Morphine | - | No | - | |
| This compound + Morphine | 0.03 | Significant Reversal | 0.01 | |
| This compound + Morphine | 0.1 | Significant Reversal | ||
| This compound + Morphine | 0.3 | Significant Reversal | ||
| This compound + Morphine | 1 | Significant Reversal |
Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound and other potential treatments for opioid-induced constipation. These assays allow for the quantitative assessment of a compound's ability to restore normal gastrointestinal function in the presence of opioids, providing critical data for further drug development.
References
Application Notes and Protocols for Naldemedine in Preclinical Research
These application notes provide a comprehensive overview of the protocols for administering naldemedine in preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating the efficacy and safety of this compound for opioid-induced constipation (OIC) and other related conditions.
Mechanism of Action
This compound is a peripherally acting µ-opioid receptor antagonist (PAMORA).[1][2] It is a derivative of naltrexone with a large polar side chain that limits its ability to cross the blood-brain barrier.[1][3] This allows this compound to counteract the effects of opioids in the gastrointestinal tract without interfering with their central analgesic effects.[4] this compound demonstrates potent binding affinity and antagonist activity at not only µ-opioid receptors but also at δ- and κ-opioid receptors. By blocking these receptors in the gut, this compound helps to reverse opioid-induced reductions in gastrointestinal motility and fluid secretion, thereby alleviating constipation.
Experimental Protocols
Animal Models
Preclinical studies of this compound have utilized various animal models, primarily rodents. Key details of the animal models used are summarized below.
| Animal Model | Strain | Supplier | Notes |
| Rat | Wistar | Charles River Laboratories Japan, Inc. or CLEA Japan, Inc. | Used for small intestinal transit, castor oil-induced diarrhea, and antinociception models. |
| Rat | Sprague-Dawley | Charles River Laboratories Japan, Inc. | - |
| Guinea Pig | Hartley | Japan SLC, Inc. | Used for large intestinal transit models. |
| Ferret | - | - | Used for morphine-induced emesis models. |
| Monkey | Rhesus | - | Used for self-administration studies to assess abuse potential. |
For most studies, animals were maintained on a 12-hour light/dark cycle with free access to food and water. In some experiments, such as the small intestinal transit and castor oil models, rats were fasted for at least 20 hours prior to the study.
Administration of this compound and Opioids
This compound is typically administered orally (p.o.), while opioids like morphine are often administered subcutaneously (s.c.) to induce constipation.
Key Experimental Models and Protocols
This model assesses the ability of this compound to reverse opioid-induced inhibition of intestinal transit.
-
Animals: 6-week-old male Wistar rats.
-
Opioid Administration: Morphine (3 mg/kg, s.c.) or oxycodone (1 mg/kg, s.c.) is administered to induce constipation.
-
This compound Administration: this compound is administered orally at doses ranging from 0.03 to 10 mg/kg, typically 1 to 2 hours before the opioid.
-
Procedure: A charcoal meal or other marker is administered orally after the opioid. After a set time, the animals are euthanized, and the distance the marker has traveled down the small intestine is measured.
-
Outcome: The percentage of the small intestine traversed by the marker is calculated.
This model evaluates the antagonistic effect of this compound on the anti-diarrheal effect of morphine.
-
Animals: Male Wistar rats.
-
Opioid Administration: Morphine (s.c.) is administered.
-
This compound Administration: this compound is administered orally at doses of 0.03-1 mg/kg prior to morphine.
-
Procedure: Castor oil is administered orally to induce diarrhea. The presence and severity of diarrhea are observed.
-
Outcome: this compound's ability to reverse the morphine-induced inhibition of diarrhea is assessed.
This test is used to determine if this compound interferes with the central analgesic effects of opioids.
-
Animals: Male Wistar rats.
-
Opioid Administration: Morphine is administered to induce an analgesic effect.
-
This compound Administration: this compound is administered orally at doses ranging from 1 to 30 mg/kg, 1 or 2 hours before morphine.
-
Procedure: A thermal stimulus is applied to the rat's tail, and the latency to flick the tail is measured.
-
Outcome: A lack of significant change in the tail-flick latency indicates that this compound does not compromise opioid-induced analgesia.
This model assesses the potential of this compound to induce withdrawal symptoms in opioid-dependent animals.
-
Animals: Morphine-dependent rats (e.g., infused with morphine for 5 days).
-
This compound Administration: this compound is administered at doses ranging from 0.01 to 7 mg/kg.
-
Procedure: Rats are observed for central withdrawal signs (e.g., jumping, wet-dog shakes, teeth chattering) and peripheral withdrawal signs (e.g., diarrhea, weight loss) for up to 8 hours after dosing.
-
Outcome: The dose at which withdrawal signs appear is determined.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in Preclinical Models
| Model | Animal | Opioid | This compound Dose (mg/kg) | Route | Key Finding | Reference |
| Small Intestinal Transit | Rat | Morphine (3 mg/kg, s.c.) | 0.03 - 10 | p.o. | Significantly repressed opioid-induced inhibition of transit. | , |
| Small Intestinal Transit | Rat | Oxycodone (1 mg/kg, s.c.) | 0.03 - 3 | p.o. | Significantly repressed opioid-induced inhibition of transit. | |
| Large Intestinal Transit | Guinea Pig | Morphine | 0.3 - 1 µmol/L (in vitro) | - | Significantly reduced opioid-induced inhibition of transit. | , |
| Castor Oil-Induced Diarrhea | Rat | Morphine (s.c.) | 0.03 - 1 | p.o. | Significantly reversed the inhibition of diarrhea by morphine. | , |
| Morphine-Induced Emesis | Ferret | Morphine (0.6 mg/kg, s.c.) | 0.03 - 0.3 | p.o. | Significant inhibitory effect on emesis (ED50 = 0.033 mg/kg). |
Table 2: Safety and Pharmacokinetic Profile of this compound in Preclinical Models
| Parameter | Animal | This compound Dose (mg/kg) | Route | Value/Observation | Reference |
| Analgesic Interference (Tail-Flick) | Rat | 1 - 30 | p.o. | No alteration of morphine's analgesic effects at doses up to 7 mg/kg. Delayed reduction at 10-30 mg/kg. | , |
| Morphine Withdrawal (Peripheral signs) | Rat | ≥ 0.3 | p.o. | Onset of peripheral withdrawal signs. | , |
| Morphine Withdrawal (Central signs) | Rat | ≥ 3 | p.o. | Onset of central withdrawal signs. | , |
| Bioavailability | Rat | 1 | p.o. | 29% | |
| Brain-to-Plasma Ratio | Rat | 1 | p.o. | 0.03 | |
| Cmax (Single Dose) | Human | 0.1 - 100 mg | p.o. | 1.98 to 2510 ng/mL | |
| Tmax (Single Dose) | Human | 0.1 - 100 mg | p.o. | 0.5 - 3.0 hours | |
| Terminal Elimination Half-life | Human | - | p.o. | 11 hours |
Conclusion
The preclinical data for this compound demonstrate its efficacy as a peripherally acting opioid receptor antagonist for the treatment of opioid-induced constipation. The protocols outlined in these application notes provide a foundation for researchers to design and conduct their own in vivo and in vitro studies. The provided quantitative data can serve as a useful reference for dose selection and expected outcomes. It is crucial to adhere to institutional animal care and use committee guidelines for all animal experiments.
References
- 1. Update on the role of this compound in opioid-induced constipation in patients with chronic noncancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Application Notes and Protocols for Naldemedine in Studies with Poor Laxative Responders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of naldemedine in clinical studies involving patients with opioid-induced constipation (OIC) who have shown an inadequate response to conventional laxatives.
Introduction
Opioid-induced constipation is a prevalent and bothersome side effect of chronic opioid therapy.[1][2] A significant portion of patients with OIC experience an inadequate response to traditional laxatives, necessitating alternative therapeutic strategies.[3] this compound, a peripherally acting µ-opioid receptor antagonist (PAMORA), offers a targeted approach by blocking opioid receptors in the gastrointestinal tract without compromising central analgesia.[4][5] This document outlines the mechanism of action, summarizes key clinical data, and provides detailed protocols for designing and implementing studies with this compound in poor laxative responder populations.
Mechanism of Action
This compound functions as an antagonist at peripheral mu-, delta-, and kappa-opioid receptors. Opioids induce constipation by binding to these receptors in the gastrointestinal tract, which leads to decreased secretions and reduced intestinal motility. By selectively blocking these peripheral receptors, this compound mitigates the constipating effects of opioids, thereby restoring normal bowel function. Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thus preserving the central analgesic effects of opioids.
References
- 1. dovepress.com [dovepress.com]
- 2. Onset of action of this compound in the treatment of opioid-induced constipation in patients with chronic noncancer pain: results from 2 randomized, placebo-controlled, phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is effective in the treatment of opioid-induced constipation in patients with chronic non-cancer pain who had a poor response to laxatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Review in Opioid-Induced Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Naldemedine in Cancer Patient Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for naldemedine, a peripherally acting μ-opioid receptor antagonist (PAMORA), in the context of clinical studies involving cancer patients with opioid-induced constipation (OIC).
Introduction
Opioid-induced constipation (OIC) is a frequent and distressing side effect of opioid therapy for cancer pain, significantly impacting a patient's quality of life.[1][2] this compound is an oral PAMORA designed to block the constipating effects of opioids at the myenteric plexus without affecting their analgesic effects in the central nervous system.[1][3][4] It is approved for the treatment of OIC and has been studied in various clinical trials involving cancer patients. This document outlines the key dosing considerations, clinical trial protocols, and efficacy data relevant to the use of this compound in this patient population.
Pharmacology and Mechanism of Action
This compound functions as an antagonist at μ-, δ-, and κ-opioid receptors in the gastrointestinal tract. By inhibiting the binding of opioids to these receptors in the enteric nervous system, it normalizes intestinal function. Its chemical structure limits its ability to cross the blood-brain barrier, thus preserving the central analgesic effects of opioids.
Pharmacokinetic Profile:
-
Absorption: Rapidly absorbed, with peak plasma concentrations (Cmax) reached between 0.5 and 0.75 hours after oral administration.
-
Metabolism: Primarily metabolized by the hepatic enzyme CYP3A4 to its main metabolite, nor-naldemedine, with a minor contribution from UGT1A3.
-
Excretion: Approximately 57% is excreted in the urine and 35% in the feces.
-
Half-life: The terminal elimination half-life is approximately 11 hours.
Signaling Pathway of this compound in the Enteric Nervous System
Caption: this compound blocks opioid binding in the gut to relieve constipation without affecting CNS analgesia.
Dosing and Administration in Clinical Studies
The standard and optimal dose of this compound identified in clinical trials for cancer patients with OIC is 0.2 mg administered orally once daily.
| Parameter | Recommendation | Notes |
| Standard Dose | 0.2 mg | A Phase IIb trial showed that 0.2 mg and 0.4 mg doses were significantly more effective than placebo, with the 0.2 mg dose having a better benefit-risk profile. |
| Frequency | Once Daily | Can be taken with or without food, but should be taken at the same time each day. |
| Timing | Concurrent with Opioids | Can be initiated at the same time as strong opioid therapy to prevent OIC. |
| Opioid Adjustment | Not Required | Alteration of the patient's opioid analgesic regimen is not necessary when starting this compound. |
| Discontinuation | If Opioids are Stopped | This compound treatment should be discontinued if the patient's opioid therapy is discontinued. |
Dosing in Special Populations
Dose adjustments for this compound are generally not required based on several patient factors.
| Patient Group | Dosing Recommendation | Rationale / Additional Information |
| Renal Impairment | No adjustment needed | Pharmacokinetics were found to be similar in patients with mild, moderate, severe, or end-stage renal disease compared to those with normal renal function. |
| Hepatic Impairment | No adjustment for mild to moderate (Child-Pugh A/B). Avoid use in severe (Child-Pugh C). | Data for patients with severe hepatic impairment are unavailable. |
| Elderly (≥65 years) | No adjustment needed | Subgroup analyses found no increase in adverse events or difference in responder rates for older adults compared to the overall group. A study on patients ≥75 years also showed significant efficacy and safety. |
| CYP3A Inhibitors | Monitor for adverse reactions | Co-administration with moderate (e.g., fluconazole) or strong (e.g., itraconazole) CYP3A inhibitors may increase this compound concentrations. |
| CYP3A Inducers | Avoid co-administration | Strong CYP3A inducers (e.g., rifampin) may decrease the efficacy of this compound. |
Clinical Efficacy in Cancer Patient Studies
Multiple studies have demonstrated the efficacy of this compound in treating OIC in cancer patients. The primary endpoint is often the proportion of "responders," defined as patients achieving a clinically meaningful increase in spontaneous bowel movements (SBMs).
Table 1: Summary of Key Randomized Controlled Trials
| Study / Analysis | Patient Population | This compound Dose | Key Efficacy Endpoints & Results |
| Multicenter, Double-Blind, RCT (Japan) | 99 cancer patients starting strong opioids | 0.2 mg once daily for 14 days | Primary Endpoint (BFI <28.8 at Day 14): this compound: 64.6% vs. Placebo: 17.0% (P < .0001). |
| Secondary Endpoints: Significantly improved frequency of SBMs and quality of life (QOL). | |||
| Pooled Analysis (Phase IIb/III) | 307 cancer patients with OIC | 0.2 mg once daily | SBM Responders: this compound: 73.5% vs. Placebo: 35.5% (P < .0001). |
| Efficacy was consistent across various patient subgroups. | |||
| Phase IIb Dose-Finding Study | Patients with OIC | 0.1 mg, 0.2 mg, 0.4 mg once daily for 14 days | Change in SBM Frequency: Significant improvement with 0.2 mg and 0.4 mg doses compared to placebo. |
Table 2: Safety and Tolerability Profile (Common Adverse Events)
| Adverse Event | This compound 0.2 mg | Placebo | Notes |
| Diarrhea | 7% - 38.2% | 2% | The most common adverse event. Most cases are mild to moderate (Grade 1 or 2). |
| Abdominal Pain | 8% | 2% | Reported in pooled analyses of 12-week studies. |
| Nausea | 4% | 2% | Reported in pooled analyses of 12-week studies. |
| Gastroenteritis | 2% | 1% | Reported in pooled analyses of 12-week studies. |
Protocol for a Representative Clinical Trial
This section outlines a generalized protocol for a multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound for OIC in cancer patients, based on methodologies from published trials.
Study Objective
To assess the efficacy of this compound 0.2 mg once daily compared to placebo in preventing or treating OIC in cancer patients receiving opioid therapy.
Study Design
-
Phase: III
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 14-day treatment period.
-
Allocation: 1:1 randomization to either the this compound or placebo group.
Patient Selection Criteria
-
Inclusion: Adult patients (e.g., ≥20 years) with a cancer diagnosis who are initiating or on a stable dose of strong opioid therapy for cancer-related pain.
-
Exclusion: Known or suspected gastrointestinal obstruction, risk of recurrent obstruction, or hypersensitivity to this compound. Patients with an ECOG performance status >2 may be excluded in some prospective trials.
Treatment Protocol
-
Screening: Assess patient eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to receive either this compound (0.2 mg) or a matching placebo.
-
Administration: The first dose of the investigational product is administered concurrently with the initiation of regular opioid therapy. Patients take one tablet orally, once daily, for 14 days.
-
Concomitant Medication: Use of rescue laxatives is documented.
Efficacy and Safety Assessments
-
Primary Endpoint: Proportion of patients with a Bowel Function Index (BFI) score below 28.8 at Day 14, indicating the absence of constipation.
-
Secondary Endpoints:
-
Frequency of spontaneous bowel movements (SBMs) per week.
-
Patient-reported quality of life (QOL) using a validated scale (e.g., Patient Assessment of Constipation-QOL [PAC-QOL]).
-
Frequency and severity of opioid-induced nausea and vomiting (OINV).
-
Use of rescue laxatives.
-
-
Safety Monitoring: Record all treatment-emergent adverse events (AEs), with a focus on gastrointestinal events like diarrhea and abdominal pain.
Clinical Trial Workflow Diagram
References
- 1. A Systematic Review of this compound and Naloxegol for the Treatment of Opioid-Induced Constipation in Cancer Patients [mdpi.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Factors associated with non-response to this compound for opioid-induced constipation in cancer patients: A subgroup analysis | PLOS One [journals.plos.org]
Application Notes and Protocols: Real-World Evidence Studies on Naldemedine Utilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of real-world evidence (RWE) studies concerning the utilization of naldemedine for the treatment of opioid-induced constipation (OIC). The data and protocols summarized herein are intended to offer insights into the effectiveness, safety, and practical application of this compound in diverse patient populations outside the controlled environment of clinical trials.
Introduction
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.[1][2][3][4] As a derivative of naltrexone, its chemical structure limits its ability to cross the blood-brain barrier.[2] Real-world evidence is crucial for understanding the performance of this compound in routine clinical practice, particularly in patients with multiple comorbidities and polypharmacy, who are often underrepresented in pivotal clinical trials.
Quantitative Data from Real-World Studies
The following tables summarize key quantitative data from various real-world evidence studies on this compound utilization.
Table 1: Efficacy of this compound in Real-World Settings
| Study Population | N | Primary Efficacy Endpoint | Results | Citation |
| Cancer patients in palliative care | 204 | Spontaneous bowel movement (SBM) within 24 hours | 71.6% of patients experienced an SBM. | |
| Cancer patients in clinical practice | 149 | Increase in number of defecations in 7 days | Median number of defecations increased from 3 to 6 (p < 0.0001). 65.7% of patients were responders. | |
| Cancer patients (retrospective chart review) | 255 | At least three bowel movements per week | 79.6% of patients achieved at least three bowel movements per week. | |
| Adults with chronic non-cancer pain | 2110 | Reduction in hospitalizations | 30% of patients showed a reduction in hospitalizations per patient per year. This was more pronounced in older adults (37%). | |
| Elderly cancer patients (≥75 years) | 60 | Response rate | 68.3% response rate, with a significant increase in defecation frequency (p < 0.0001). |
Table 2: Safety and Tolerability of this compound in Real-World Settings
| Study Population | N | Most Common Adverse Events | Incidence Rate | Citation |
| Cancer patients in palliative care | 204 | Diarrhea, Abdominal Pain | Diarrhea: 17.6%, Abdominal Pain: 5.4% | |
| Cancer patients in clinical practice | 149 | Diarrhea | 38.2% | |
| Cancer patients (retrospective chart review) | 258 | Diarrhea, Abdominal Pain | Diarrhea: 29.4%, Abdominal Pain: 4.1% | |
| Adults with chronic non-cancer pain | 2110 | Not specified in detail, but potential drug-drug interactions with CYP3A4 inducers/inhibitors were infrequent. | Infrequent | |
| Elderly cancer patients (≥75 years) | 60 | Diarrhea | 45% (92.6% were Grade 1 or 2) |
Table 3: Patient Demographics in this compound Real-World Studies
| Study Population | N | Median Age (years) | Gender Distribution (% Female) | Key Comorbidities/Characteristics | Citation | |---|---|---|---|---| | Cancer patients in palliative care | 204 | 63 | 49.5% | Lung cancer (23.5%), GI cancer (13.7%), Urological cancer (9.3%) | | | Cancer patients in clinical practice | 149 | 72 | 40.3% | Poor performance status (PS ≥ 3) in 47.6% of patients. | | | Adults with chronic non-cancer pain | 2110 | 56 | 66% | Hypertension (57%), Diabetes (36%), Chronic pulmonary disease (25%), Polypharmacy (76%) | |
Experimental Protocols
The methodologies for the cited real-world evidence studies are detailed below. These protocols are observational and retrospective in nature, reflecting the real-world application of this compound.
Protocol 1: Multicenter, Retrospective Study in Cancer Patients
-
Objective: To assess the efficacy and safety of this compound for OIC in patients with cancer in a real-world clinical practice setting.
-
Study Design: A multicenter, retrospective study was conducted across 10 Japanese institutions.
-
Patient Population: 149 adult patients with cancer and OIC who were prescribed this compound between June 2017 and August 2019.
-
Data Collection: Data on the number of defecations 7 days before and after the initiation of this compound were collected from electronic medical records. Patient characteristics, including age, gender, performance status, and opioid dosage, were also recorded.
-
Efficacy Assessment: The primary efficacy outcome was the change in the median number of defecations per week. Responders were also identified based on predefined criteria.
-
Safety Assessment: Adverse events were collected and graded according to standard terminology.
-
Statistical Analysis: The Wilcoxon signed-rank test was used to compare the number of defecations before and after this compound administration. Multivariate logistic regression was performed to identify factors correlated with the effect of this compound.
Protocol 2: Real-World Registry Study in Palliative Care
-
Objective: To evaluate the safety and effectiveness of this compound for OIC in a real-world oncology and palliative care setting.
-
Study Design: A real-world registry study conducted across 14 hospital palliative care teams and inpatient units in Japan.
-
Patient Population: 204 consecutive cancer patients who received this compound for OIC between April and December 2018.
-
Data Collection: Patients were observed for 7 days. Data on spontaneous bowel movements (SBMs) were collected. Adverse events with a possible or stronger causal relationship to this compound were recorded.
-
Efficacy Assessment: The primary outcome was the proportion of patients experiencing an SBM within 24 hours of the first this compound dose. The change in the frequency of SBMs per week was a secondary outcome.
-
Safety Assessment: Adverse events were reported according to the Common Terminology Criteria for Adverse Events (CTCAE) ver 4.0.
-
Statistical Analysis: Descriptive statistics were used to summarize the data. The proportion of patients meeting the primary outcome was calculated with a 95% confidence interval.
Protocol 3: Retrospective Database Analysis in Chronic Non-Cancer Pain
-
Objective: To describe the use of this compound in a real-world US setting, focusing on clinical characteristics, comorbidities, co-prescribed medications, and healthcare resource utilization (HCRU).
-
Study Design: A retrospective analysis of data from the Merative™ MarketScan® Commercial and Medicare Databases from 2017 to 2022.
-
Patient Population: 2,110 this compound users aged ≥ 30 years on chronic opioid therapy for non-cancer pain.
-
Data Collection: The study extracted demographic and clinical characteristics, co-prescribed medications, and HCRU data. The index date was the date of the first this compound prescription.
-
Efficacy Assessment: The primary outcome was the change in HCRU, specifically the rate of hospitalizations per patient per year before and after this compound initiation.
-
Safety Assessment: The frequency of potential drug-drug interactions with CYP3A4 inducers or inhibitors was evaluated.
-
Statistical Analysis: Descriptive statistics were used to characterize the study cohort. Subgroup analyses were performed for patients aged ≥ 65 years.
Visualizations
This compound's Mechanism of Action
Caption: this compound's peripheral antagonism of mu-opioid receptors.
Real-World Evidence Study Workflow
Caption: A typical workflow for a real-world evidence study.
Logical Relationship of this compound Treatment Outcomes
Caption: Logical flow from this compound use to real-world outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Management of Naldemedine-Associated Diarrhea in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect of naldemedine in experimental settings.
Quick Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sudden onset of diarrhea shortly after this compound administration. | Rapid reversal of opioid-induced constipation, especially in subjects with prolonged opioid exposure. | 1. Evaluate the timing of this compound initiation relative to the start of opioid treatment. Consider prophylactic administration. 2. Assess and potentially discontinue concomitant laxative use. 3. Monitor hydration and electrolyte levels. 4. Consider a dose reduction of this compound if diarrhea is severe or persistent. |
| Variable incidence of diarrhea across study cohorts. | Differences in baseline opioid dosage, duration of opioid use, or concurrent medications (e.g., CYP3A4 inhibitors). | 1. Stratify data analysis based on the duration of opioid therapy prior to this compound initiation. 2. Review concomitant medications for potential drug interactions that could increase this compound exposure. |
| Difficulty in distinguishing between this compound-induced diarrhea and other causes. | Underlying gastrointestinal conditions or effects of other experimental agents. | 1. Establish a clear baseline of bowel function before this compound administration. 2. In preclinical models, include appropriate vehicle control groups. 3. Consider a temporary discontinuation and re-challenge with this compound to assess causality. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism behind this compound-induced diarrhea?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA). It selectively blocks opioid receptors in the gastrointestinal tract, reversing the constipating effects of opioids.[1][2][3] This can lead to a sudden increase in gastrointestinal motility and fluid secretion, resulting in diarrhea, particularly in individuals with pre-existing opioid-induced constipation (OIC).
Q2: What is the reported incidence of diarrhea in clinical studies with this compound?
A2: The incidence of diarrhea varies across studies and is influenced by factors such as the patient population and the duration of prior opioid use. In clinical trials, the incidence of diarrhea in patients receiving this compound has been reported to be higher than in those receiving a placebo.[2][4] For instance, some studies have reported diarrhea in approximately 7% to 19.6% of patients treated with this compound.
Prophylactic and Management Strategies
Q3: Can the risk of this compound-induced diarrhea be minimized?
A3: Yes, studies suggest that the timing of this compound administration can significantly impact the incidence of diarrhea. Initiating this compound concurrently or within a few days of starting opioid therapy (prophylactic use) has been associated with a lower incidence of diarrhea compared to starting this compound in patients with established OIC.
Q4: How should this compound-induced diarrhea be managed in a clinical research setting?
A4: Management strategies include:
-
Discontinuation of other laxatives: In many cases, diarrhea can be resolved by stopping concomitant laxative use while continuing this compound.
-
Dose adjustment: If diarrhea is severe or persistent, a reduction in the this compound dosage may be considered.
-
Symptomatic treatment: In some cases, anti-diarrheal agents like loperamide may be used, but this should be done with caution to avoid inducing constipation.
-
Hydration and electrolyte monitoring: It is crucial to ensure adequate fluid and electrolyte intake to prevent dehydration.
Q5: Are there any known drug interactions that can increase the risk of diarrhea with this compound?
A5: this compound is metabolized by the enzyme CYP3A4. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase this compound plasma concentrations, potentially increasing the risk and severity of adverse effects, including diarrhea.
Data Presentation
Table 1: Incidence of Diarrhea in this compound Clinical Trials
| Study/Trial | Patient Population | This compound Dose | Incidence of Diarrhea (this compound Group) | Incidence of Diarrhea (Placebo Group) | Reference |
| COMPOSE-1 & 2 | Chronic non-cancer pain | 0.2 mg once daily | 6.6% - 8.9% | 1.8% - 2.9% | |
| COMPOSE-3 | Chronic non-cancer pain | 0.2 mg once daily | 11.0% | 5.2% | |
| COMPOSE-4 | Cancer-related pain | 0.2 mg once daily | 19.6% | 7.3% | |
| Retrospective Study | Patients receiving opioids | Not specified | 17% (overall), 3.9% (early initiation), 22.2% (late initiation) | N/A |
Table 2: Factors Influencing this compound-Induced Diarrhea
| Factor | Observation | Implication for Research | Reference |
| Timing of Initiation | Significantly lower incidence of diarrhea when this compound is initiated within 3 days of starting opioids. | Consider a prophylactic study design to minimize diarrhea as a confounding factor. | |
| Concomitant Laxative Use | Discontinuation of other laxatives often resolves this compound-induced diarrhea. | Standardize and document all laxative use in study protocols. | |
| CYP3A4 Inhibitors | Co-administration can increase this compound exposure and the risk of adverse events. | Screen for and document the use of concomitant medications that are CYP3A4 inhibitors. |
Experimental Protocols
Protocol 1: Induction of Opioid-Induced Constipation (OIC) in a Rodent Model
Objective: To establish a consistent and reproducible model of OIC in rats or mice for the evaluation of this compound and potential anti-diarrheal treatments.
Materials:
-
Male Wistar rats (200-250g) or Swiss albino mice (25-30g)
-
Morphine sulfate (or other opioid agonist)
-
Vehicle (e.g., 0.9% saline)
-
Gavage needles
-
Animal balances
-
Metabolic cages for fecal collection
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Baseline Fecal Output: For 2-3 days prior to opioid administration, measure and record the daily fecal output (number and total weight of pellets) for each animal to establish a baseline.
-
Opioid Administration: Administer morphine sulfate (e.g., 5-10 mg/kg, subcutaneous) or another opioid agonist at a predetermined dose and schedule to induce constipation. The optimal dose and frequency may need to be determined in a pilot study.
-
Assessment of Constipation: Following opioid administration, monitor and record fecal output at regular intervals (e.g., every 2 hours for the first 8 hours, then at 24 hours). A significant reduction in fecal output compared to baseline indicates the successful induction of OIC.
-
Gastrointestinal Transit Time (Optional): To further quantify constipation, gastrointestinal transit time can be measured using a non-absorbable marker (e.g., carmine red or charcoal meal). Administer the marker by oral gavage and record the time to the first appearance of the colored feces.
Protocol 2: Evaluation of this compound and Management of Diarrhea in an OIC Rodent Model
Objective: To assess the efficacy of this compound in reversing OIC and to evaluate strategies for managing this compound-induced diarrhea.
Materials:
-
OIC-induced rodents (from Protocol 1)
-
This compound
-
Loperamide (or other anti-diarrheal agent)
-
Vehicle for drug administration
-
Gavage needles
-
Metabolic cages
Procedure:
-
Group Allocation: Randomly assign the OIC-induced animals to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1-10 mg/kg, oral gavage)
-
Group 3: this compound + Loperamide (at various doses)
-
Group 4: Loperamide alone
-
-
Drug Administration: Administer the respective treatments to each group.
-
Assessment of Diarrhea:
-
Observe the animals continuously for the first 4-6 hours after treatment and then at regular intervals for up to 24 hours.
-
Record the onset and duration of diarrhea.
-
Quantify the severity of diarrhea by assessing the consistency and number of unformed fecal pellets. A scoring system can be implemented (e.g., 0 = normal pellets, 1 = soft pellets, 2 = mild diarrhea, 3 = severe diarrhea).
-
Collect and weigh the total fecal output for each animal.
-
-
Data Analysis: Compare the incidence, severity, and duration of diarrhea between the treatment groups. Analyze the effect of loperamide on mitigating this compound-induced diarrhea.
Mandatory Visualizations
Caption: Signaling pathway of opioid-induced constipation and this compound's mechanism of action.
Caption: Experimental workflow for studying this compound-induced diarrhea in a rodent model.
References
Naldemedine Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing naldemedine dosage to minimize adverse events during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is a derivative of naltrexone with a large hydrophilic side chain that, along with its affinity for the P-glycoprotein efflux transporter, restricts its ability to cross the blood-brain barrier at recommended doses.[1][4] Consequently, it primarily antagonizes mu-, delta-, and kappa-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids without significantly impacting their central analgesic effects.
Q2: What is the approved dosage of this compound for opioid-induced constipation (OIC)?
A2: The recommended and approved dosage of this compound for the treatment of OIC in adults with chronic non-cancer pain is 0.2 mg taken orally once daily.
Q3: What are the most common adverse events associated with this compound administration?
A3: The most frequently reported adverse events are gastrointestinal in nature. These include abdominal pain, diarrhea, and nausea. The incidence of these events is generally mild to moderate in severity.
Q4: How does this compound dosage affect the incidence of adverse events?
A4: Clinical trial data indicates a dose-dependent increase in the incidence of adverse events. Higher doses of this compound (e.g., 0.4 mg) are associated with a greater frequency of adverse events compared to the 0.2 mg and 0.1 mg doses.
Q5: Can this compound be administered with food?
A5: Yes, this compound can be taken with or without food. However, administration with a high-fat meal may delay the time to peak plasma concentration.
Q6: Are there any significant drug-drug interactions to be aware of when using this compound?
A6: Yes. This compound is primarily metabolized by the liver enzyme CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) can increase this compound plasma concentrations, potentially increasing the risk of adverse effects. Conversely, strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort) can decrease its concentration and efficacy. Caution is also advised with inhibitors of P-glycoprotein.
Troubleshooting Guide for Common Adverse Events
| Observed Adverse Event | Potential Cause & Troubleshooting Steps |
| Diarrhea | High Dosage: Diarrhea is a common, dose-related adverse event. If severe or persistent, consider if a lower dose might be appropriate for the experimental context. In clinical settings, diarrhea was the most frequent adverse event leading to discontinuation in some studies. Concomitant Medications: Rule out other potential causes of diarrhea. |
| Abdominal Pain | Mechanism of Action: Abdominal pain can be a direct result of the restoration of bowel motility. Dosage: The incidence of abdominal pain is higher with increased doses. Assess if the current dose is optimal for the study's objectives. Underlying GI Conditions: In patients with known or suspected gastrointestinal obstruction, or at increased risk of recurrent obstruction, this compound is contraindicated due to the potential for GI perforation. |
| Nausea and Vomiting | Dosage: Similar to other GI-related side effects, nausea and vomiting are more common at higher doses. Evaluate the necessity of the current dosage. |
| Symptoms of Opioid Withdrawal | Peripheral vs. Central Action: While this compound is designed to be peripherally acting, mild to moderate symptoms consistent with opioid withdrawal (e.g., hyperhidrosis, chills, abdominal pain, diarrhea, nausea) have been reported, although infrequently. Blood-Brain Barrier Integrity: In preclinical models, disruption of the blood-brain barrier could potentially increase central nervous system penetration. This should be a consideration in relevant experimental models. |
Quantitative Data on Dose-Dependent Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials, providing a comparative overview of different this compound dosages.
Table 1: Incidence of Common TEAEs in a Phase 2b Study (4-week treatment)
| Adverse Event | Placebo (n=61) | This compound 0.1 mg (n=61) | This compound 0.2 mg (n=62) | This compound 0.4 mg (n=60) |
| Any TEAE | 51.8% | 66.1% | 67.2% | 78.6% |
| Diarrhea | 3.3% | 11.5% | 12.9% | 20.0% |
| Abdominal Pain | 3.3% | 4.9% | 9.7% | 15.0% |
| Nausea | 4.9% | 6.6% | 8.1% | 11.7% |
| Vomiting | 3.3% | 1.6% | 3.2% | 5.0% |
Table 2: Incidence of Common TEAEs in Phase 3 COMPOSE-1 & COMPOSE-2 Trials (12-week treatment)
| Adverse Event | Placebo (n=545) | This compound 0.2 mg (n=545) |
| Any TEAE | 46.8% | 49.5% |
| Diarrhea | 2.9% | 7.0% |
| Abdominal Pain | 2.2% | 7.9% |
| Nausea | 3.1% | 4.0% |
Table 3: Incidence of Common TEAEs in a Long-Term Safety Study (52-week treatment)
| Adverse Event | Placebo (n=623) | This compound 0.2 mg (n=623) |
| Any TEAE | 72.1% | 68.4% |
| Diarrhea | 5.3% | 11.0% |
| Abdominal Pain | 3.1% | 8.2% |
| Nausea | 3.5% | 5.1% |
| Vomiting | 3.1% | 6.0% |
Experimental Protocols
Assessment of Efficacy in Opioid-Induced Constipation
A key measure of efficacy in this compound clinical trials is the frequency of spontaneous bowel movements (SBMs).
Objective: To evaluate the efficacy of different doses of this compound in increasing the frequency of SBMs in subjects with OIC.
Methodology:
-
Subject Recruitment: Enroll subjects with chronic non-cancer pain on a stable opioid regimen (e.g., ≥30 mg oral morphine equivalents per day) who experience OIC (e.g., <3 SBMs per week).
-
Baseline Period: A screening/qualification period of 2 to 4 weeks is established to document baseline SBM frequency and other constipation symptoms. Subjects typically maintain a daily electronic diary to record bowel movements.
-
Randomization and Treatment: Subjects are randomized to receive a specific once-daily oral dose of this compound (e.g., 0.1 mg, 0.2 mg, 0.4 mg) or a matching placebo for a predetermined treatment period (e.g., 4, 12, or 52 weeks).
-
Data Collection:
-
Primary Endpoint: The primary efficacy endpoint is often the proportion of "SBM responders." A responder is typically defined as a subject who has at least 3 SBMs per week and an increase from baseline of at least 1 SBM per week for a specified duration of the treatment period (e.g., for at least 9 of 12 weeks, including 3 of the last 4 weeks).
-
Secondary Endpoints: These may include the change from baseline in weekly SBM frequency, the proportion of complete SBM (CSBM) responders (an SBM with a sensation of complete evacuation), and the time to the first SBM after the initial dose.
-
-
Safety Assessment: Treatment-emergent adverse events (TEAEs) are monitored and recorded throughout the study. Opioid withdrawal symptoms can be assessed using validated scales such as the Clinical Opiate Withdrawal Scale (COWS).
Assessment of Adverse Events
Objective: To systematically record and analyze the incidence, severity, and causality of adverse events associated with this compound administration.
Methodology:
-
Data Collection: Adverse events are collected from the time of informed consent through a follow-up period after the last dose of the study drug (e.g., 14 days).
-
Classification: Adverse events are classified as "treatment-emergent" if they occur after the first dose of the study drug. The relationship to the study drug is assessed by the investigator.
-
Grading: The severity of adverse events is typically graded using a standardized scale (e.g., mild, moderate, severe).
-
Analysis: The incidence of each adverse event is calculated for each treatment group and compared.
Visualizations
References
Addressing potential naldemedine drug-drug interactions with CYP3A4 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for potential drug-drug interactions between naldemedine and CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its major metabolite, nor-naldemedine.[1][2] It is also a substrate of the P-glycoprotein (P-gp) efflux transporter.[1][3]
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of this compound?
A2: Co-administration of this compound with moderate to strong CYP3A4 inhibitors can significantly increase the plasma concentration of this compound.[1] This is due to the inhibition of CYP3A4-mediated metabolism, leading to decreased clearance of this compound.
Q3: What are the clinical implications of co-administering this compound with a CYP3A4 inhibitor?
A3: Increased this compound exposure may lead to a higher incidence of adverse reactions, such as abdominal pain, diarrhea, nausea, and symptoms of opioid withdrawal. It is recommended to monitor patients for potential adverse effects when this compound is co-administered with moderate or strong CYP3A4 inhibitors.
Q4: Are there any specific recommendations for dose adjustments?
A4: While monitoring for adverse reactions is crucial, current guidelines do not typically require a dose adjustment of this compound when co-administered with CYP3A4 inhibitors. However, researchers should carefully consider the risk-benefit profile for individual subjects.
Q5: Should this compound be avoided with all CYP3A4 inhibitors?
A5: Concomitant use with moderate (e.g., fluconazole) and strong (e.g., itraconazole) CYP3A4 inhibitors requires careful monitoring for adverse reactions. The decision to co-administer should be based on a thorough risk assessment. In contrast, co-administration with strong CYP3A4 inducers (e.g., rifampin) should be avoided as they can significantly decrease this compound's efficacy.
Troubleshooting Guide for Preclinical and Clinical Studies
Issue 1: Unexpectedly high plasma concentrations of this compound in an in vivo study.
-
Possible Cause: Concomitant administration of a test compound that is a moderate or strong CYP3A4 inhibitor.
-
Troubleshooting Steps:
-
Review the study protocol to identify all co-administered compounds.
-
Conduct an in vitro CYP3A4 inhibition assay to assess the inhibitory potential of the suspect compound.
-
If CYP3A4 inhibition is confirmed, consider staggering the administration of this compound and the interacting compound, if feasible within the study design.
-
Monitor subjects closely for any adverse events associated with increased this compound exposure.
-
Issue 2: High variability in pharmacokinetic data for this compound across study subjects.
-
Possible Cause: Genetic polymorphism of CYP3A4 or undisclosed use of substances that inhibit CYP3A4 (e.g., certain foods like grapefruit juice, or herbal supplements).
-
Troubleshooting Steps:
-
In preclinical models, ensure a homogenous genetic background of the animals.
-
In clinical studies, screen participants for the use of medications, herbal supplements, and dietary habits that could affect CYP3A4 activity.
-
Consider genotyping subjects for CYP3A4 polymorphisms if variability remains a significant issue.
-
Issue 3: Observing signs of opioid withdrawal in subjects receiving stable opioid doses after this compound administration.
-
Possible Cause: A drug-drug interaction with a CYP3A4 inhibitor leading to elevated this compound levels, which could potentially increase its peripheral opioid receptor antagonist activity. Patients with a disrupted blood-brain barrier may be at higher risk.
-
Troubleshooting Steps:
-
Immediately assess for any co-administered CYP3A4 inhibitors.
-
Measure this compound plasma concentrations to confirm elevated exposure.
-
Monitor vital signs and clinical symptoms of opioid withdrawal.
-
Discontinue the CYP3A4 inhibitor if clinically appropriate.
-
Data on this compound-CYP3A4 Inhibitor Interactions
The following table summarizes the pharmacokinetic effects of co-administering this compound with known CYP3A4 inhibitors.
| Co-administered Drug | Inhibitor Strength | This compound Dose | Change in this compound Cmax | Change in this compound AUC | Reference |
| Itraconazole | Strong CYP3A4 Inhibitor | 0.2 mg | 1.12-fold increase | 2.91-fold increase | |
| Fluconazole | Moderate CYP3A4 Inhibitor | 0.2 mg | 1.38-fold increase | 1.90-fold increase | |
| Cyclosporine | P-gp Inhibitor | 0.4 mg | 1.45-fold increase | 1.78-fold increase |
Experimental Protocols
Protocol: Assessing the Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on this compound Pharmacokinetics
-
Study Design: This was a Phase 1, open-label, two-period crossover study in healthy subjects.
-
Population: Healthy adult male and female subjects (n=14).
-
Methodology:
-
Period 1 (Baseline): Subjects received a single oral dose of this compound 0.2 mg on Day 1.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine the pharmacokinetic profile of this compound alone.
-
Treatment with Inhibitor: On Days 5 through 8, subjects received itraconazole 200 mg once daily.
-
Period 2 (Co-administration): On Day 9, subjects received a single oral dose of this compound 0.2 mg co-administered with itraconazole 200 mg.
-
Follow-up: Subjects continued to receive itraconazole 200 mg once daily on Days 10 and 11.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using a validated analytical method, and pharmacokinetic parameters (Cmax, AUC) were calculated and compared between the two periods.
-
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and the point of inhibition.
Caption: Workflow for a clinical drug-drug interaction study.
Caption: Logical flow from co-administration to clinical recommendation.
References
- 1. Clinical Drug-Drug Interaction Studies to Evaluate the Effects of a P-Glycoprotein Inhibitor, CYP3A Inhibitors, and a CYP3A Inducer on the Pharmacokinetics of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Naldemedine Synthesis and Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of naldemedine.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the synthesis of this compound?
A1: The synthesis of this compound typically starts from naltrexone and involves several key stages:
-
Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of naltrexone is often protected, for example, as a benzyl ether, to prevent unwanted side reactions in subsequent steps.
-
Side Chain Introduction: The core of the this compound structure is the addition of the bulky side chain at the C-7 position. This is a multi-step process that can involve creating a more reactive intermediate from the C-7 ketone.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed in the final stage to yield this compound.
-
Purification and Salt Formation: The crude this compound is purified, often through recrystallization or chromatography. It can then be converted to a salt, such as this compound tosylate, for improved stability and handling.
Q2: What are the common impurities I should be aware of during this compound synthesis?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities to monitor for include:
-
Starting Material: Unreacted naltrexone or its protected derivatives.
-
Process-Related Impurities:
-
N-oxide: Oxidation of the tertiary amine on the morphinan ring can lead to the formation of this compound N-oxide.
-
Dimers: Aldol-type condensation reactions can lead to the formation of dimeric impurities.
-
Epimers: Depending on the reaction conditions, epimerization at certain stereocenters may occur.
-
-
Degradation Products: this compound can degrade under harsh acidic or basic conditions.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is a common method for purifying the final product. Solvents such as ethyl acetate and methanol, or mixtures thereof, have been found to be effective.[2]
-
Column Chromatography: For more challenging separations of closely related impurities, column chromatography using silica gel is a standard technique for the purification of alkaloids.[3][4]
-
Salt Formation: Conversion of this compound to its tosylate salt can facilitate purification, as the salt may have better crystallization properties. The tosylate salt can be recrystallized from solvents like methylene chloride.[2]
Q4: How can I improve the yield and purity of my final this compound product?
A4: To optimize yield and purity:
-
Control Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reagents to minimize side reactions.
-
Use High-Purity Starting Materials: The purity of your naltrexone starting material will directly impact the purity of your final product.
-
Optimize Crystallization: For recrystallization, carefully select the solvent system, control the cooling rate, and consider seeding to promote the formation of pure crystals.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving phenolic hydroxyl groups, use an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation Step | Incomplete reaction; side reactions such as O-alkylation. | - Extend reaction time and monitor by TLC/HPLC.- Use a non-polar aprotic solvent to favor N-alkylation.- Ensure the base used is appropriate and added at the correct temperature. |
| Presence of N-oxide Impurity | Oxidation of the tertiary amine by air or oxidizing agents. | - Perform the reaction under an inert atmosphere (N2 or Ar).- Avoid excessive heat.- Consider using an antioxidant in the reaction mixture. |
| Formation of Dimeric Impurities | Basic conditions promoting self-condensation. | - Use a non-nucleophilic base.- Control the temperature to minimize side reactions.- Optimize the rate of addition of reagents. |
| Incomplete Deprotection | Insufficient deprotection reagent or deactivation of the catalyst. | - Increase the amount of deprotection reagent.- If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.- Extend the reaction time and monitor completion by TLC/HPLC. |
Purification Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | | Difficulty in Crystallizing this compound | Product is too soluble in the chosen solvent; presence of impurities inhibiting crystallization. | - Try a different solvent or a mixture of solvents (e.g., a good solvent and an anti-solvent).- Attempt to crystallize from a more concentrated solution.- Use a seed crystal to induce crystallization.- Purify further by column chromatography to remove impurities. | | Low Recovery from Recrystallization | Product is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a solvent in which the product has lower solubility at cold temperatures.- Minimize the amount of solvent used to dissolve the product.- Cool the solution slowly to maximize crystal growth. | | Persistent Impurity after Recrystallization | Impurity has similar solubility to the product; co-crystallization of the impurity. | - Perform a second recrystallization with a different solvent system.- Use preparative HPLC for purification.- Consider converting to a salt (e.g., tosylate) to alter crystallization properties. | | Oily Product Instead of Solid | Presence of residual solvent or impurities that lower the melting point. | - Ensure the product is thoroughly dried under vacuum.- Wash the product with a non-polar solvent (e.g., pentane or hexane) to remove non-polar impurities.- Purify by column chromatography. |
Experimental Protocols
Protocol 1: Deprotection of Benzyl-Protected this compound Intermediate
-
Reaction Setup: A solution of the benzyl-protected this compound intermediate in acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Concentrated hydrochloric acid is added to the solution.
-
Heating: The reaction mixture is heated to 60°C for 3 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (15:1).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. It is then added dropwise to a pre-cooled (0°C) mixture of aqueous ammonia and water.
-
Isolation: The precipitated white solid is collected by filtration and washed with water.
-
Drying: The solid is dissolved in ethyl acetate, dried over sodium sulfate, and the solvent is evaporated to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable solvent, such as ethyl acetate, at an elevated temperature.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Filtration: The resulting crystals are collected by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove all traces of solvent.
Protocol 3: Formation and Purification of this compound Tosylate
-
Salt Formation: To a solution of this compound in methanol, one equivalent of p-toluenesulfonic acid (PTSA) is added.
-
Stirring: The mixture is stirred at room temperature for 16 hours.
-
Isolation: The solvent is evaporated, and a mixture of acetonitrile and methyl tert-butyl ether (MTBE) is added to precipitate the salt. The solid is collected by filtration.
-
Recrystallization: The crude tosylate salt is dissolved in methylene chloride and stirred for 2 days to induce crystallization.
-
Final Product: The purified this compound tosylate crystals are collected by filtration and dried.
Visualizations
This compound Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
References
Troubleshooting unexpected results in naldemedine clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naldemedine. The information is curated from clinical trial data and published research to address potential challenges and unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It also exhibits binding affinity for delta- and kappa-opioid receptors.[1] Its chemical structure includes a side chain that increases its molecular weight and polar surface area, which restricts its ability to cross the blood-brain barrier.[3] This allows this compound to counteract the constipating effects of opioids in the gastrointestinal tract without interfering with the central analgesic effects.[3]
Q2: What are the most commonly observed adverse events in this compound clinical trials?
The most frequently reported adverse events are gastrointestinal in nature. These include abdominal pain, diarrhea, and nausea. In long-term studies, diarrhea was reported more often in patients receiving this compound compared to placebo.
Q3: Is there a risk of opioid withdrawal with this compound?
Opioid withdrawal is a potential, though less common, adverse event. This risk may be elevated in patients with a compromised blood-brain barrier, as this could potentially allow for greater central nervous system penetration of this compound. Symptoms to monitor for include hyperhidrosis (excessive sweating), chills, lacrimation (tearing), flushing, pyrexia (fever), sneezing, feeling cold, nausea, vomiting, abdominal pain, and diarrhea.
Q4: Can this compound affect the analgesic efficacy of opioids?
Clinical studies have generally shown that this compound does not significantly impact the analgesic effects of opioids or alter pain intensity scores when compared to placebo. This is attributed to its peripheral action and limited ability to cross the blood-brain barrier.
Q5: What are the known drug-drug interactions with this compound?
This compound is a substrate for Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). Therefore, co-administration with strong CYP3A4 inducers should be avoided as it may decrease the efficacy of this compound. Conversely, moderate or strong CYP3A4 inhibitors and P-gp inhibitors may increase this compound plasma concentrations, potentially increasing the risk of adverse effects.
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes in this compound experiments, offering possible explanations and investigative steps.
Issue 1: Higher than Expected Incidence of Gastrointestinal Adverse Events
Symptoms: Reports of abdominal pain, diarrhea, and nausea exceed the rates observed in pivotal clinical trials.
Possible Causes and Troubleshooting Steps:
-
Concomitant Medications:
-
Action: Review all concomitant medications the subjects are taking. Pay close attention to drugs that are moderate or strong CYP3A4 inhibitors (e.g., certain antibiotics, antifungals) or P-gp inhibitors, as these can increase this compound exposure and exacerbate side effects.
-
-
Patient Population Characteristics:
-
Action: Analyze the baseline characteristics of your study population. Factors such as a history of gastrointestinal surgery, Crohn's disease, diverticulitis, or other conditions that compromise the integrity of the GI tract wall may increase the risk of adverse events.
-
-
Dietary Factors:
-
Action: While not extensively documented in clinical trials, significant dietary changes during the study period could influence gastrointestinal motility and symptoms. A dietary review may be warranted.
-
Issue 2: Observation of Potential Opioid Withdrawal Symptoms
Symptoms: Subjects exhibit symptoms such as excessive sweating, chills, increased tearing, flushing, fever, abdominal pain, diarrhea, and nausea.
Possible Causes and Troubleshooting Steps:
-
Blood-Brain Barrier Integrity:
-
Action: Assess subjects for any conditions that may compromise the blood-brain barrier. This could include certain neurological conditions or concurrent treatments. Patients with a disrupted blood-brain barrier are at an increased risk for opioid withdrawal symptoms.
-
-
Opioid Dose and Duration:
-
Action: While this compound is designed to be peripherally acting, high doses of opioids over a prolonged period may increase the sensitivity to opioid antagonists. Review the opioid regimen of the affected subjects.
-
Issue 3: Unexpected Variability in Efficacy
Symptoms: A subset of the study population shows a significantly lower or delayed response to this compound in improving bowel movement frequency.
Possible Causes and Troubleshooting Steps:
-
Drug Interactions:
-
Action: Investigate the use of concomitant medications, particularly strong CYP3A4 inducers (e.g., certain anticonvulsants, rifampin), which can decrease plasma concentrations of this compound and reduce its efficacy.
-
-
Patient-Specific Factors:
-
Action: Consider underlying patient-specific factors that may influence drug metabolism and response. Genetic polymorphisms in drug-metabolizing enzymes and transporters could play a role, although this is an area for further research.
-
-
Laxative Use History:
-
Action: A post-hoc analysis of the COMPOSE-1 and COMPOSE-2 trials showed that this compound was effective in patients who were both poor responders to laxatives and those who were not. However, the history and type of prior laxative use could be a confounding factor in individual responses.
-
Quantitative Data from Clinical Trials
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials (Chronic Non-Cancer Pain)
| Adverse Event | This compound 0.2 mg | Placebo | Reference |
| COMPOSE-1 & 2 (Integrated) | |||
| Any TEAE | 49-50% | 45-48% | |
| Treatment-Related TEAE | 20-22% | 11-17% | |
| Gastrointestinal Disorders | 15-16% | 7% | |
| COMPOSE-3 (52 weeks) | |||
| Any TEAE | 68.4% | 72.1% | |
| Diarrhea | 11.0% | 5.3% | |
| Abdominal Pain | 8.2% | 3.1% | |
| Vomiting | 6.0% | 3.1% |
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials (Cancer Patients)
| Adverse Event | This compound 0.2 mg | Placebo | Reference |
| COMPOSE-4 (2 weeks) | |||
| Any TEAE | 44.3% | 26.0% | |
| Diarrhea | 19.6% | 7.3% | |
| COMPOSE-5 (12 weeks, open-label) | |||
| Any TEAE | 80.2% | N/A | |
| Diarrhea | 18.3% | N/A |
Experimental Protocols
Protocol: COMPOSE-1 and COMPOSE-2 Trials
-
Study Design: These were two identically designed, 12-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3 studies.
-
Patient Population: Adult patients (18-80 years) with chronic non-cancer pain who had been on a stable opioid regimen (≥30 mg oral morphine equivalent daily) for at least 3 months and experienced opioid-induced constipation. Patients were required to discontinue other laxative use.
-
Intervention: Patients were randomized 1:1 to receive either this compound 0.2 mg orally once daily or a matching placebo.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of "responders." A responder was defined as a patient who had at least 3 spontaneous bowel movements (SBMs) per week and an increase from baseline of at least 1 SBM per week for at least 9 of the 12 weeks, including at least 3 of the last 4 weeks.
-
Data Collection: Patients completed a daily electronic diary to record information about their bowel movements.
Protocol: COMPOSE-4 Trial
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled, phase 3 study.
-
Patient Population: Adult patients with cancer and opioid-induced constipation who were on a stable opioid dose for at least 2 weeks.
-
Intervention: Patients were randomized 1:1 to receive either this compound 0.2 mg orally once daily or a matching placebo for 2 weeks.
-
Primary Endpoint: The proportion of SBM responders, defined as having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline during the 2-week treatment period.
-
Extension Study (COMPOSE-5): Patients who completed COMPOSE-4 could enroll in a 12-week, open-label extension study where all participants received this compound 0.2 mg once daily. The primary endpoint of COMPOSE-5 was safety.
Visualizations
Caption: this compound's peripheral mechanism of action.
References
Technical Support Center: Optimizing Patient-Reported Outcomes in Naldemedine Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the design and execution of studies involving naldemedine, with a specific focus on improving the collection and interpretation of patient-reported outcomes (PROs).
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate Patient-Reported Outcome (PRO) instruments for assessing opioid-induced constipation (OIC) in this compound studies?
A1: Validated PRO instruments are crucial for measuring the impact of this compound on OIC from the patient's perspective. The most commonly used and well-validated questionnaires in this compound clinical trials include:
-
Patient Assessment of Constipation Symptoms (PAC-SYM): A 12-item questionnaire that assesses the severity of stool, rectal, and abdominal symptoms related to constipation on a 5-point Likert scale.[1][2][3]
-
Patient Assessment of Constipation Quality of Life (PAC-QOL): A 28-item questionnaire evaluating the impact of constipation on a patient's daily life and well-being, also using a 5-point Likert scale. It covers worries, concerns, and physical and psychological discomfort.
-
Subject Global Satisfaction (SGS): A questionnaire that measures a patient's overall satisfaction with their constipation and abdominal symptom treatment, typically on a 7-point Likert scale.
-
Bowel Function Index (BFI): A three-item scale where patients rate their ease of defecation, feeling of incomplete bowel evacuation, and personal judgment of constipation.
Q2: What is the mechanism of action of this compound?
A2: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA). It is a derivative of naltrexone with a side chain that increases its molecular weight and polar surface area, which restricts its ability to cross the blood-brain barrier. This allows this compound to antagonize mu-, delta-, and kappa-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids without interfering with their central analgesic effects. By blocking these peripheral receptors, this compound helps to normalize intestinal function.
Q3: What are the expected onset of action and efficacy of this compound in improving PROs?
A3: Clinical studies have demonstrated that this compound has a rapid onset of action. A significant increase in the proportion of patients experiencing a spontaneous bowel movement (SBM) can be observed within 4 to 24 hours after the initial dose. The median time to the first SBM has been reported to be significantly shorter with this compound compared to placebo. This compound treatment is associated with a rapid and sustained improvement in PROs, indicating an enhancement in OIC-related symptoms and quality of life.
Troubleshooting Guide
Problem 1: High incidence of gastrointestinal adverse events (e.g., diarrhea, abdominal pain) is impacting patient retention and PRO data quality.
Possible Causes and Solutions:
-
Initial Response to Treatment: Gastrointestinal side effects like diarrhea and abdominal pain are the most common treatment-emergent adverse events with this compound. These events are often reported most frequently on the first day of treatment and tend to decrease within the first week.
-
Recommendation: Counsel patients about the potential for these initial side effects and that they are often transient. This can help manage patient expectations and improve adherence.
-
-
Underlying Conditions: Ensure patients are screened for any history of gastrointestinal obstruction or perforation, as this compound is contraindicated in these individuals.
-
Recommendation: Review patient eligibility criteria to exclude those at high risk for GI complications.
-
-
Concomitant Medications: The use of other medications that affect gastrointestinal motility could exacerbate side effects.
-
Recommendation: Document all concomitant medications and analyze their potential impact on the observed adverse events.
-
Problem 2: Inconsistent or unreliable PRO data collection.
Possible Causes and Solutions:
-
Patient Burden and Recall Bias: Long and complex questionnaires can lead to patient fatigue and inaccurate responses.
-
Recommendation: Utilize validated and concise PRO instruments like the PAC-SYM and PAC-QOL. Provide clear instructions and consider electronic data capture (EDC) systems to ease the reporting process for patients.
-
-
Lack of Patient Understanding: Patients may not fully comprehend the questions or the rating scales.
-
Recommendation: During the informed consent process and at the start of the study, dedicate time to explain the purpose of the PRO questionnaires and how to complete them accurately. Provide a contact person for any questions patients may have.
-
-
Physician-Patient Communication Gap: Studies have shown a discrepancy between physicians' and patients' perceptions of OIC severity.
-
Recommendation: Train clinical site staff on the importance of open communication regarding bowel health and the impact of OIC on patients' quality of life to foster a more accurate reporting environment.
-
Problem 3: A subset of patients are not responding to this compound treatment as expected.
Possible Causes and Solutions:
-
Underlying Cause of Constipation: While this compound is effective for OIC, it may not address constipation caused by other factors, such as neuropathy from chemotherapy (e.g., taxanes).
-
Recommendation: In cases of non-response, investigate other potential causes of constipation.
-
-
Drug Interactions: this compound is primarily metabolized by the liver enzyme CYP3A4. Concomitant use of strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) can increase this compound concentrations, while inducers (e.g., rifampicin) can decrease its effectiveness.
-
Recommendation: Carefully review and document all concomitant medications. For patients taking strong CYP3A4 modulators, consider the potential for drug-drug interactions.
-
-
Individual Variability: As with any medication, there can be individual differences in response.
-
Recommendation: Analyze baseline characteristics of responders versus non-responders to identify any potential predictive factors.
-
Data Presentation
Table 1: Summary of Patient-Reported Outcomes in this compound Phase 3 Studies (COMPOSE-1, -2, and -3)
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| PAC-SYM Responders (≥1.5-point improvement) | ||||
| COMPOSE-1/2 | Significantly Higher | Lower | <0.005 | |
| COMPOSE-3 | Significantly Higher | Lower | <0.005 | |
| PAC-QOL Responders (≥1.5-point improvement) | ||||
| COMPOSE-1/2 | Significantly Higher | Lower | <0.005 | |
| COMPOSE-3 | Significantly Higher | Lower | <0.0001 | |
| Subject Global Satisfaction (SGS) - Moderately or Markedly Improved | ||||
| COMPOSE-1/2 | 55.5% | 36.9% | N/A | |
| COMPOSE-3 | 61.0% | 36.5% | N/A |
Table 2: Efficacy of this compound in Patients with Cancer and OIC (COMPOSE-4)
| Outcome Measure | This compound Group | Placebo Group | p-value | Citation |
| Proportion of SBM Responders | 71.1% | 34.4% | <0.0001 | |
| Change in Frequency of SBMs/week | 5.16 | 1.54 | <0.0001 |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in this compound Studies
| Adverse Event | This compound Incidence | Placebo Incidence | Citation |
| Diarrhea | 11.0% | 5.3% | |
| Abdominal Pain | 8.2% | 3.1% | |
| Nausea | 4-6% | 2-5% | |
| Vomiting | 3% | 2% |
Experimental Protocols
Protocol: Assessment of Patient-Reported Outcomes in a 12-Week, Randomized, Double-Blind, Placebo-Controlled Study of this compound for OIC in Patients with Chronic Non-Cancer Pain (Based on COMPOSE-1 and COMPOSE-2)
-
Patient Population: Adults (18-80 years) with chronic non-cancer pain receiving stable opioid therapy for ≥3 months and experiencing OIC.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound 0.2 mg once daily or a matching placebo.
-
Data Collection:
-
Patient diaries are used for daily recording of bowel movements.
-
PRO instruments (PAC-SYM, PAC-QOL, SGS) are administered at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, and 12).
-
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Proportion of responders, defined as patients with a ≥1.5-point improvement from baseline in the overall PAC-SYM score.
-
Secondary Endpoints:
-
Proportion of PAC-QOL responders (≥1.5-point improvement).
-
Change from baseline in PAC-SYM and PAC-QOL scores.
-
Subject Global Satisfaction scores.
-
Frequency of spontaneous bowel movements (SBMs).
-
-
-
Statistical Analysis:
-
The proportion of responders in each treatment group is compared using appropriate statistical tests (e.g., Chi-squared test).
-
Changes from baseline in PRO scores are analyzed using mixed-effects models for repeated measures (MMRM).
-
Correlations between changes in PRO scores and SBM frequency are assessed using Pearson or Spearman correlation coefficients.
-
Mandatory Visualization
Caption: this compound's mechanism of action as a peripheral mu-opioid receptor antagonist.
Caption: Workflow for a typical Phase 3 clinical trial assessing PROs in this compound studies.
References
Technical Support Center: Naldemedine Treatment and Abdominal Pain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating naldemedine. The following information is intended to help address specific issues related to abdominal pain that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of abdominal pain associated with this compound treatment?
A1: this compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] Opioids cause constipation by binding to mu-opioid receptors in the gastrointestinal tract, which decreases gut motility and fluid secretion.[3][4] this compound counteracts this by blocking opioids from these receptors, leading to a restoration of intestinal motility.[1] The abdominal pain, cramping, and discomfort are generally a direct consequence of this intended pharmacological action—the sudden increase in gastrointestinal movement and the resolution of constipation. This is often accompanied by other gastrointestinal symptoms such as diarrhea and nausea.
Q2: What is the typical onset and duration of abdominal pain following this compound administration?
A2: Abdominal pain and other gastrointestinal side effects are most frequently reported on the first day of this compound treatment. Clinical trial data indicates that these symptoms are typically transient and tend to decrease in frequency within the first week of continued administration as the body adjusts to the medication.
Q3: Is there a dose-dependent relationship for this compound-induced abdominal pain?
A3: Yes, clinical studies have shown that the incidence of abdominal pain increases with higher doses of this compound. In a dose-finding study, the prevalence of abdominal pain was notably higher in the 0.3 mg and 3.0 mg dose groups compared to placebo and lower doses of this compound. The approved daily dose is 0.2 mg, which was determined to have the best benefit-risk profile.
Q4: Can this compound be co-administered with other laxatives, and how might this impact abdominal pain?
A4: this compound can be used with or without a laxative. However, the co-administration of other laxatives, particularly stimulant laxatives, with this compound may increase the incidence of gastrointestinal side effects, including diarrhea and potentially abdominal pain. Researchers should carefully consider the type of concomitant laxative used in their experimental design.
Troubleshooting Guides
Issue: Significant incidence of abdominal pain in the experimental subject group.
Possible Cause:
-
Rapid Reversal of Opioid-Induced Constipation: The abdominal pain is likely a direct result of this compound's mechanism of action, which restores gut motility. This is a common and expected side effect.
-
High this compound Dosage: Higher doses of this compound are associated with a greater incidence of gastrointestinal adverse events, including abdominal pain.
-
Concomitant Medications: The use of other medications that affect gastrointestinal motility, such as stimulant laxatives, could exacerbate abdominal pain.
Suggested Actions:
-
Monitor and Record Symptom Characteristics: In your experimental protocol, include specific time points for monitoring and grading the severity of abdominal pain. The use of validated patient-reported outcome (PRO) instruments, such as the Patient Assessment of Constipation Symptoms (PAC-SYM), can provide quantitative data on abdominal symptoms.
-
Evaluate Dose-Response: If your study design allows, consider evaluating different doses of this compound to characterize the dose-response relationship with abdominal pain.
-
Manage Concomitant Medications: If applicable to your research, assess the impact of co-administering different classes of laxatives with this compound on the incidence and severity of abdominal pain.
-
Patient Counseling in Clinical Trials: For clinical research, it is advisable to counsel patients that abdominal pain is a common and usually temporary side effect. Managing patient expectations can be crucial for treatment adherence in clinical settings.
Data Presentation
Table 1: Incidence of Abdominal Pain in this compound Phase III Clinical Trials (COMPOSE-1 & COMPOSE-2)
| Study | This compound 0.2 mg | Placebo |
| COMPOSE-1 | 6% | 2% |
| COMPOSE-2 | 5% | 1% |
Table 2: Incidence of Common Gastrointestinal Adverse Events in a 52-Week this compound Study (COMPOSE-3)
| Adverse Event | This compound 0.2 mg | Placebo |
| Diarrhea | 11.0% | 5.3% |
| Abdominal Pain | 8.2% | 3.1% |
| Vomiting | 6.0% | 3.1% |
Experimental Protocols
Representative Clinical Trial Protocol: The COMPOSE Program
The COMPOSE (Constipation anD Opioid-induced in a Movelt PROgrame of Efficacy) trials were a series of phase III, multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of this compound for opioid-induced constipation (OIC) in adults with chronic non-cancer pain.
1. Subject Population:
-
Adults aged 18-80 years with chronic non-cancer pain for ≥3 months.
-
Receiving a stable opioid regimen of ≥30 mg morphine equivalent per day for at least one month.
-
Diagnosis of OIC, often confirmed during a screening period where laxative use is discontinued.
2. Study Design:
-
Randomization: Subjects are randomized in a 1:1 ratio to receive either oral this compound 0.2 mg or a matching placebo once daily.
-
Treatment Duration: Typically 12 weeks for efficacy studies (COMPOSE-1 and COMPOSE-2) or 52 weeks for long-term safety studies (COMPOSE-3).
-
Blinding: Double-blind, where both the investigator and the subject are unaware of the treatment assignment.
3. Outcome Measures for Abdominal Pain:
-
Adverse Event Reporting: Spontaneously reported adverse events, including abdominal pain, are recorded and graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE).
-
Patient-Reported Outcomes (PROs):
-
Patient Assessment of Constipation Symptoms (PAC-SYM): A validated questionnaire to assess the severity of constipation-related symptoms, including abdominal symptoms. It consists of 12 questions on a 5-point Likert scale.
-
Subject Global Satisfaction (SGS): A questionnaire measuring patient satisfaction with the management of their constipation and abdominal symptoms, typically on a 7-point Likert scale.
-
4. Data Analysis:
-
The incidence of abdominal pain and other adverse events is compared between the this compound and placebo groups.
-
Changes from baseline in PAC-SYM scores are analyzed to quantify the impact of treatment on abdominal symptoms.
-
Correlations between improvements in bowel movement frequency and changes in PROs are explored.
Mandatory Visualization
Caption: this compound's peripheral action on gut mu-opioid receptors.
Caption: Workflow for a typical Phase III clinical trial of this compound.
References
- 1. symproic.com [symproic.com]
- 2. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Retrospective Study of the Efficacy and Safety of this compound for Treatment of Opioid-Induced Constipation in Patients with Hepatobiliary Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naldemedine Therapeutic Index Enhancement Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naldemedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at enhancing the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its therapeutic index?
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2] It is a derivative of naltrexone, but with a large hydrophilic side chain and an affinity for the P-glycoprotein (P-gp) efflux transporter, which limits its ability to cross the blood-brain barrier.[1][3] This peripheral restriction is key to its therapeutic index, as it allows this compound to counteract the constipating effects of opioids on the gastrointestinal (GI) tract without reversing the central analgesic effects of the opioid.[1] this compound antagonizes not only mu-opioid receptors but also delta- and kappa-opioid receptors in the gut.
Q2: What are the main factors influencing this compound's pharmacokinetic profile and how can they be managed to improve its therapeutic index?
This compound is primarily metabolized by the liver enzyme CYP3A4 to form its major metabolite, nor-naldemedine. Therefore, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) can significantly increase this compound plasma concentrations, potentially leading to a higher incidence of adverse effects. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) can decrease this compound exposure, potentially reducing its efficacy. To optimize the therapeutic index, it is crucial to carefully consider potential drug-drug interactions and monitor for altered efficacy or increased side effects when co-administering CYP3A4 modulators.
Q3: Are there any known pharmacogenomic factors that could influence a patient's response to this compound?
While no specific pharmacogenomic studies on this compound have been published to date, the significant role of CYP3A4 in its metabolism suggests that genetic variations in the CYP3A4 gene could lead to inter-individual differences in drug exposure and response. Polymorphisms in the ABCB1 gene, which encodes the P-glycoprotein transporter, could also theoretically affect the extent of this compound's peripheral restriction, although one study suggests its low brain penetration is primarily due to its inherent molecular properties rather than P-gp efflux. Researchers should consider genotyping for CYP3A4 and ABCB1 variants in their studies to explore potential associations with efficacy and adverse events.
Q4: What are the most common adverse events associated with this compound and what strategies can be employed to mitigate them?
The most frequently reported adverse events in clinical trials are gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. These effects are consistent with its mechanism of action of restoring gut motility. Strategies to mitigate these effects could include starting with a lower dose and titrating up, or co-administering agents that can help manage these symptoms. One retrospective study showed that combining this compound with the osmotic laxative magnesium oxide (MgO) was associated with a lower incidence of diarrhea compared to combinations with other types of laxatives.
Troubleshooting Guides
Problem: High variability in efficacy between experimental subjects.
| Potential Cause | Troubleshooting Steps |
| Drug-drug interactions | 1. Review all co-administered medications for potential CYP3A4 inhibitors or inducers. 2. If possible, switch to alternative medications that do not interact with CYP3A4. 3. If co-administration is necessary, consider adjusting the this compound dose and monitor subjects closely for efficacy and adverse events. |
| Pharmacogenomic variability | 1. Genotype subjects for common functional polymorphisms in CYP3A4 and ABCB1 genes. 2. Analyze efficacy and safety data based on genotype to identify potential correlations. |
| Underlying gastrointestinal conditions | 1. Ensure subjects do not have underlying GI conditions that could confound the results, such as irritable bowel syndrome or inflammatory bowel disease. |
Problem: Higher than expected incidence of gastrointestinal side effects (e.g., diarrhea, abdominal pain).
| Potential Cause | Troubleshooting Steps |
| This compound dose is too high for the individual | 1. In preclinical models, perform a dose-response study to identify the optimal dose that balances efficacy and side effects. 2. In clinical studies, consider a dose-escalation design to find the maximum tolerated dose. |
| Rapid restoration of bowel function | 1. Consider co-administering an osmotic laxative like magnesium oxide, which may lead to a safer introduction of this compound. |
| Interaction with other medications | 1. Review concomitant medications for any that may also cause gastrointestinal side effects. |
Data Presentation
Table 1: Summary of this compound Efficacy in Phase III Clinical Trials
| Trial | Patient Population | This compound Dose | Primary Endpoint | This compound Response Rate | Placebo Response Rate | Reference |
| COMPOSE-1 | Chronic Non-Cancer Pain | 0.2 mg daily | SBM Responder Rate | 47.6% | 34.6% | |
| COMPOSE-2 | Chronic Non-Cancer Pain | 0.2 mg daily | SBM Responder Rate | 52.5% | 33.6% | |
| COMPOSE-4 | Cancer Patients | 0.2 mg daily | SBM Responder Rate | 71.1% | 34.4% |
SBM: Spontaneous Bowel Movement
Table 2: Common Treatment-Emergent Adverse Events with this compound (0.2 mg) in Patients with Chronic Non-Cancer Pain (COMPOSE-1 & 2)
| Adverse Event | This compound (%) | Placebo (%) | Reference |
| Abdominal Pain | 6.3 - 8.2 | 1.8 - 3.1 | |
| Diarrhea | 6.6 - 11.0 | 2.9 - 5.3 | |
| Nausea | 4.8 | 2.6 - 3.3 |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Therapeutic Index in a Rat Model of Opioid-Induced Constipation
This protocol is adapted from preclinical studies on this compound.
Objective: To determine the therapeutic index of this compound by assessing its efficacy in reversing opioid-induced constipation and its potential to cause centrally-mediated side effects.
Materials:
-
Male Sprague-Dawley rats
-
Morphine sulfate
-
This compound
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Hot plate or tail-flick apparatus
Methodology:
-
Induction of Opioid-Induced Constipation:
-
Administer morphine sulfate (e.g., 3 mg/kg, subcutaneous) to a cohort of rats.
-
A control group should receive a saline injection.
-
-
This compound Administration:
-
Thirty minutes after morphine administration, orally administer varying doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle to different groups of morphine-treated rats.
-
-
Gastrointestinal Transit Assay:
-
Thirty minutes after this compound administration, orally administer a charcoal meal to all rats.
-
After a set time (e.g., 30 minutes), euthanize the rats and measure the distance traveled by the charcoal meal in the small intestine.
-
Calculate the percent inhibition of transit for each group compared to the saline control.
-
-
Assessment of Central Effects (Analgesia Reversal):
-
At a time point corresponding to peak this compound plasma concentrations, assess the analgesic effect of morphine using a hot plate or tail-flick test.
-
A reversal of morphine-induced analgesia would indicate central nervous system penetration of this compound.
-
-
Data Analysis:
-
Determine the ED50 of this compound for restoring gastrointestinal transit.
-
Determine the dose of this compound that causes a significant reversal of analgesia.
-
The therapeutic index can be calculated as the ratio of the dose causing central effects to the dose achieving the desired peripheral effect.
-
Protocol 2: In Vitro Assessment of this compound Permeability using Caco-2 Cells
This protocol is a standard method for assessing intestinal permeability.
Objective: To evaluate the intestinal permeability of this compound and its potential as a substrate for efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
Lucifer yellow (a marker for paracellular transport)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification of this compound
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer with well-developed tight junctions.
-
-
Permeability Assay:
-
Add this compound to the apical (AP) side of the Transwell insert.
-
At various time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add this compound to the BL side and collect samples from the AP side.
-
Include a P-glycoprotein inhibitor in some wells to determine if this compound is a substrate.
-
-
Integrity of the Monolayer:
-
After the experiment, measure the permeability of Lucifer yellow to ensure the integrity of the cell monolayer was maintained.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP directions.
-
An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Visualizations
Caption: this compound's peripheral mechanism of action.
Caption: Preclinical workflow for therapeutic index determination.
Caption: Overview of strategies to improve therapeutic index.
References
Impact of food on naldemedine absorption and how to control for it in studies
Technical Support Center: Naldemedine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information addresses the impact of food on this compound absorption and how to control for it in scientific studies.
Frequently Asked Questions (FAQs)
Q1: What is the effect of food on the absorption of this compound?
A high-fat meal affects the rate but not the extent of this compound absorption.[1][2] Specifically, the peak plasma concentration (Cmax) is decreased, and the time to reach Cmax (Tmax) is delayed.[1][2][3] However, the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly altered. Therefore, this compound can be administered with or without food.
Q2: How does a high-fat meal specifically alter the pharmacokinetics of this compound?
Administration of this compound with a high-fat meal leads to a decrease in the maximum plasma concentration (Cmax) by approximately 35%. The time to reach this peak concentration (Tmax) is extended from about 0.75 hours in a fasted state to roughly 2.5 hours when taken with food.
Q3: Why is it important to conduct a food-effect bioavailability study for a drug like this compound?
Food-effect bioavailability studies are crucial during drug development to understand how food influences a drug's absorption. This information is vital for designing clinical safety and efficacy studies and for providing accurate dosing instructions in the product labeling. For this compound, these studies confirm that while the rate of absorption is altered by food, the overall exposure is not, allowing for flexible administration with or without meals.
Q4: What are the potential mechanisms by which food can affect drug absorption?
Food can alter the bioavailability of a drug through various mechanisms, including:
-
Delaying gastric emptying.
-
Stimulating bile flow.
-
Changing the pH of the gastrointestinal tract.
-
Increasing splanchnic blood flow.
-
Altering the metabolism of the drug within the lumen.
-
Direct physical or chemical interactions with the drug substance or dosage form.
Q5: Are there any specific food or drink interactions to be aware of with this compound?
Grapefruit juice can increase the blood levels of this compound and should be consumed with caution. This is because grapefruit is an inhibitor of the CYP3A4 enzyme, which is the primary enzyme responsible for metabolizing this compound. Increased this compound levels may lead to a higher risk of side effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound With and Without Food
| Pharmacokinetic Parameter | Fasted State | With High-Fat Meal | Percentage Change |
| Cmax (Peak Plasma Concentration) | Not specified in sources | Decreased by ~35% | ~ -35% |
| Tmax (Time to Peak Concentration) | ~0.75 hours | ~2.5 hours | ~ +233% |
| AUC (Area Under the Curve) | No significant change | No significant change | No significant change |
Data compiled from multiple sources.
Experimental Protocols
Protocol: Food-Effect Bioavailability Study for this compound
This protocol is based on FDA recommendations for food-effect bioavailability studies.
1. Study Design: A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover design is recommended.
-
Participants: Healthy volunteers.
-
Treatments:
-
Treatment A (Fasted): Administration of a single oral dose of this compound after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Administration of a single oral dose of this compound shortly after consuming a standardized high-fat, high-calorie meal.
-
-
Washout Period: An adequate washout period between the two treatments to ensure the drug is completely eliminated from the body before the next treatment period.
2. Meal Composition: The test meal should be a high-fat (approximately 50% of total caloric content) and high-calorie (approximately 800 to 1000 kcal) meal. An example meal could consist of two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.
3. Dosing and Sample Collection:
-
Dosing: The this compound dose should be administered with approximately 240 mL (8 fluid ounces) of water.
-
Blood Sampling: Serial blood samples should be collected at predetermined time points before and after dosing to characterize the plasma concentration profile of this compound. Sampling should continue for a duration sufficient to capture the absorption, distribution, and elimination phases of the drug.
4. Bioanalytical Method: A validated bioanalytical method should be used to accurately and precisely measure the concentrations of this compound in plasma samples.
5. Pharmacokinetic Analysis: The following pharmacokinetic parameters should be calculated for each participant:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUCinf).
-
Peak plasma concentration (Cmax).
-
Time to peak plasma concentration (Tmax).
6. Statistical Analysis: The data for AUC and Cmax should be log-transformed and analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (fed/fasted) for AUC and Cmax should be calculated to assess the magnitude of the food effect.
Visualizations
Caption: Workflow for a food-effect bioavailability study.
Caption: this compound's peripheral antagonism of opioid effects.
References
Preventing opioid withdrawal symptoms in naldemedine research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naldemedine. The focus is on preventing and managing opioid withdrawal symptoms during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA).[1][2][3] It is a derivative of naltrexone with a side chain that increases its molecular weight and polar surface area.[3][4] These modifications restrict its ability to cross the blood-brain barrier. This compound functions by blocking opioid receptors in the gastrointestinal tract, which mitigates the constipating effects of opioids without interfering with their central analgesic properties. It acts as an antagonist at mu-, delta-, and kappa-opioid receptors in the periphery.
Q2: Why can this compound potentially cause opioid withdrawal symptoms?
While this compound is designed to act peripherally, there are rare instances where it may precipitate opioid withdrawal syndrome (OWS). This is a primary concern if the integrity of the blood-brain barrier (BBB) is compromised, which could allow this compound to enter the central nervous system and antagonize opioid receptors there. However, cases of OWS have been reported in patients without evidence of brain metastases, suggesting other mechanisms may be at play, although these are not yet fully understood.
Q3: What are the typical signs of opioid withdrawal to monitor for in animal models?
Symptoms of opioid withdrawal that should be monitored in animal models include hyperhidrosis, chills, increased lacrimation, flushing, pyrexia, sneezing, feeling cold, nausea, vomiting, abdominal pain, and diarrhea. In more severe cases, anxiety, restlessness, and agitation may be observed. The Clinical Opiate Withdrawal Scale (COWS) can be adapted for observational scoring in animal studies.
Q4: Is it possible to prevent opioid withdrawal symptoms when using this compound in research?
Yes, by carefully designing the experimental protocol. Key considerations include:
-
Co-administration: Administering this compound concurrently with the first dose of the opioid agonist may prevent the development of opioid-induced constipation from the outset, potentially reducing the risk of withdrawal symptoms upon antagonist administration.
-
Dose selection: Using the lowest effective dose of this compound can help minimize off-target effects. Preclinical studies in rats have shown that the dose required to cause centrally mediated withdrawal symptoms is significantly higher than that needed for its anti-constipation effect.
-
Subject selection: In preclinical models, ensure that the subjects do not have compromised blood-brain barriers unless it is a specific aim of the study.
Troubleshooting Guide
Problem: My animal model is exhibiting signs of opioid withdrawal after this compound administration.
-
Immediate Action:
-
Assess and document the symptoms using a standardized scale like the Clinical Opiate Withdrawal Scale (COWS) as a reference.
-
Consider administering a dose of the opioid agonist being used in the study to alleviate acute symptoms. In a clinical case, intravenous fentanyl was used to manage this compound-induced OWS.
-
Discontinue this compound administration for that subject. Symptoms have been reported to resolve within a couple of days after discontinuation.
-
-
Troubleshooting the Experimental Protocol:
-
Review the this compound Dose: Is it possible to use a lower dose and still achieve the desired therapeutic effect on constipation?
-
Evaluate the Health of the Animal Model: Could there be an underlying condition that compromises the blood-brain barrier?
-
Assess the Timing of Administration: Was this compound administered to an opioid-dependent subject who had already developed significant physical dependence? If so, a gradual introduction of this compound may be necessary.
-
Problem: I am not seeing an effect of this compound on opioid-induced constipation in my model.
-
Troubleshooting the Experimental Protocol:
-
Confirm Opioid-Induced Constipation: Ensure that the opioid agonist at the dose and duration used is indeed causing constipation in your model.
-
Verify this compound Dose and Administration: Double-check the dosage calculations and the route of administration. Oral administration is typical, and Tmax is approximately 0.75 hours.
-
Consider Pharmacokinetic Interactions: While not extensively reported as an issue, be aware of any other compounds being administered that could affect the metabolism or excretion of this compound.
-
Quantitative Data
Table 1: this compound Dosage in Clinical Trials for Opioid-Induced Constipation
| Study Phase | Patient Population | This compound Dose | Outcome |
| Phase IIb | Chronic non-cancer pain | 0.2 mg & 0.4 mg daily | Significantly increased weekly spontaneous bowel movements (SBMs) compared to placebo. |
| Phase III (COMPOSE-1 & 2) | Chronic non-cancer pain | 0.2 mg daily | Significantly higher response rate compared to placebo. |
| Phase III (COMPOSE-3) | Chronic non-cancer pain (52 weeks) | 0.2 mg daily | Sustained improvement in SBMs and quality of life with no evidence of opioid withdrawal. |
| Clinical Trial | Cancer patients | 0.2 mg daily | Significantly greater proportion of patients with a Bowel Function Index < 28.8 on day 14 compared to placebo. |
Table 2: Key Pharmacokinetic and Dosing Information for this compound
| Parameter | Value | Reference |
| Recommended Clinical Dose | 0.2 mg once daily (oral tablet) | |
| Time to Peak Plasma Concentration (Tmax) | 0.75 hours | |
| Receptor Targets | Mu, Delta, and Kappa opioid receptors (peripheral) |
Table 3: Clinical Opiate Withdrawal Scale (COWS) for Symptom Assessment
This scale is used in humans but can be adapted for observational scoring in animal models.
| Symptom | Score | Description |
| Resting Pulse Rate | 0-4 | Scored based on beats per minute above baseline. |
| Sweating | 0-4 | From no sweat to beads of sweat streaming down the face. |
| Restlessness | 0, 1, 3, 5 | Observation of stillness to inability to sit still. |
| Pupil Size | 0, 1, 2, 5 | From pinpoint to so large the iris is barely visible. |
| Bone or Joint Aches | 0, 1, 2, 4 | From no aches to diffuse, deep pain. |
| Runny Nose or Tearing | 0, 1, 2, 4 | From none to constant rhinorrhea or lacrimation. |
| GI Upset | 0, 1, 2, 3, 5 | From no symptoms to multiple episodes of vomiting/diarrhea. |
| Tremor | 0, 1, 2, 4 | Observation of hand tremor. |
| Yawning | 0, 1, 2, 4 | Observation of yawning frequency. |
| Anxiety or Irritability | 0, 1, 2, 4 | Based on observation of behavior. |
| Gooseflesh Skin | 0, 3, 5 | Observation of piloerection. |
| Total Score | 5-12: Mild; 13-24: Moderate; 25-36: Moderately Severe; >36: Severe |
(Adapted from a case report describing this compound-induced OWS)
Experimental Protocols
Protocol: Co-administration of this compound with an Opioid to Prevent Opioid-Induced Constipation in a Rodent Model
-
Animal Model and Acclimatization:
-
Use adult male/female Sprague-Dawley rats (250-300g).
-
House animals individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimatization to the housing conditions before the start of the experiment.
-
-
Drug Preparation:
-
Opioid Agonist (e.g., Morphine): Dissolve morphine sulfate in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
This compound: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration (e.g., 1 mg/mL). Prepare fresh daily.
-
-
Experimental Groups:
-
Group 1: Vehicle (saline s.c. + methylcellulose p.o.)
-
Group 2: Morphine (e.g., 10 mg/kg s.c.) + Vehicle (methylcellulose p.o.)
-
Group 3: Morphine (10 mg/kg s.c.) + this compound (e.g., 0.1, 0.3, 1.0 mg/kg p.o.)
-
-
Administration:
-
Administer the this compound or its vehicle orally (p.o.) via gavage.
-
Thirty minutes after the oral administration, administer the opioid agonist or its vehicle subcutaneously (s.c.). This timing is based on rodent studies with similar compounds.
-
-
Monitoring for Opioid-Induced Constipation:
-
Measure fecal pellet output over a defined period (e.g., 4-6 hours) post-opioid administration.
-
Collect, count, and weigh the fecal pellets for each animal.
-
Assess fecal water content by drying the pellets to a constant weight.
-
-
Monitoring for Opioid Withdrawal Symptoms:
-
Observe the animals for the first 2 hours post-naldemedine administration and at regular intervals thereafter.
-
Score for withdrawal signs such as wet dog shakes, teeth chattering, ptosis, and diarrhea. A rating scale can be developed based on the COWS.
-
Monitor for any changes in general activity and behavior.
-
-
Data Analysis:
-
Analyze the data on fecal output using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different experimental groups.
-
Analyze the withdrawal scores to ensure that the effective dose of this compound for constipation does not induce significant withdrawal signs.
-
Visualizations
Caption: this compound's peripheral antagonism of mu-opioid receptors.
References
- 1. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound-induced Opioid Withdrawal Syndrome in a Patient with Breast Cancer without Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Naldemedine and Naloxegol for Opioid-Induced Constipation
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic differences between two leading peripherally acting mu-opioid receptor antagonists.
Opioid-induced constipation (OIC) remains a significant clinical challenge, often compromising pain management and diminishing the quality of life for patients. Peripherally acting mu-opioid receptor antagonists (PAMORAs) have emerged as a targeted therapy for OIC, selectively blocking opioid receptors in the gastrointestinal tract without compromising central analgesia. This guide provides a detailed comparison of two prominent oral PAMORAs: naldemedine and naloxegol.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and naloxegol are peripherally acting mu-opioid receptor antagonists, but they exhibit subtle differences in their receptor binding profiles and chemical structures.[1][2] this compound is a naltrexone derivative that antagonizes not only mu-opioid receptors but also delta- and kappa-opioid receptors in the periphery.[1][3] Its large hydrophilic side chain and its affinity for the P-glycoprotein efflux transporter restrict its ability to cross the blood-brain barrier.[3]
Naloxegol, a PEGylated derivative of naloxone, primarily targets mu-opioid receptors. The addition of a polyethylene glycol (PEG) chain increases its molecular size and polarity, thereby limiting its penetration into the central nervous system.
Figure 1: Signaling pathway of opioid-induced constipation and the mechanism of action of PAMORAs.
Clinical Efficacy: A Review of Pivotal Trials
Clinical trials for both this compound and naloxegol have demonstrated their superiority over placebo in treating OIC in patients with chronic non-cancer pain and those with cancer. A systematic review of studies in cancer patients indicated significantly higher responder rates in the PAMORA groups compared to placebo groups.
This compound Clinical Trial Data
This compound has been evaluated in a series of COMPOSE trials. In COMPOSE-1 and COMPOSE-2, conducted in patients with chronic non-cancer pain, a significantly higher proportion of patients treated with this compound 0.2 mg once daily were responders compared to placebo. A responder was defined as a patient having at least three spontaneous bowel movements (SBMs) per week with an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks, including at least three of the last four weeks.
In the COMPOSE-4 trial, which focused on cancer patients with OIC, the proportion of SBM responders was significantly greater with this compound (71.1%) compared to placebo (34.4%).
| Trial | Patient Population | This compound Dose | Primary Endpoint | This compound Responder Rate (%) | Placebo Responder Rate (%) | P-value |
| COMPOSE-1 | Chronic Non-Cancer Pain | 0.2 mg daily | Responder Rate | 47.6 | 34.6 | 0.002 |
| COMPOSE-2 | Chronic Non-Cancer Pain | 0.2 mg daily | Responder Rate | 52.5 | 33.6 | <0.0001 |
| COMPOSE-4 | Cancer | 0.2 mg daily | SBM Responder Rate | 71.1 | 34.4 | <0.0001 |
Naloxegol Clinical Trial Data
The efficacy of naloxegol was established in the KODIAC-04 and KODIAC-05 trials, which enrolled patients with chronic non-cancer pain and OIC. In both studies, naloxegol 25 mg once daily resulted in a significantly higher response rate compared to placebo. The primary endpoint was the 12-week response rate, defined as ≥3 SBMs per week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.
For cancer patients, evidence for naloxegol is less robust as two randomized controlled trials were unsuccessful in enrolling a sufficient number of patients. However, observational studies have suggested its effectiveness in this population.
| Trial | Patient Population | Naloxegol Dose | Primary Endpoint | Naloxegol Responder Rate (%) | Placebo Responder Rate (%) | P-value |
| KODIAC-04 | Chronic Non-Cancer Pain | 25 mg daily | Responder Rate | 44.4 | 29.4 | 0.001 |
| KODIAC-05 | Chronic Non-Cancer Pain | 25 mg daily | Responder Rate | 39.7 | 29.3 | 0.02 |
Experimental Protocols: A Glimpse into Clinical Trial Design
The pivotal phase 3 trials for both this compound and naloxegol followed a similar design, employing a multicenter, randomized, double-blind, placebo-controlled methodology.
Figure 2: A typical experimental workflow for a Phase 3 clinical trial of a PAMORA.
Key elements of the experimental protocols included:
-
Patient Population: Adults with chronic non-cancer pain or cancer-related pain on stable opioid therapy experiencing OIC.
-
Inclusion Criteria: Typically included a stable opioid regimen (e.g., ≥30 mg morphine equivalent daily) for at least 4 weeks and a history of OIC.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either the active drug or a matching placebo.
-
Treatment Duration: The double-blind treatment period was commonly 12 weeks.
-
Primary Endpoint: The primary efficacy measure was typically the proportion of "responders," based on an increase in the frequency of spontaneous bowel movements.
-
Secondary Endpoints: These often included changes in SBM frequency, straining, and quality of life measures.
Safety and Tolerability: A Comparative Overview
Both this compound and naloxegol are generally well-tolerated. The most common adverse events are gastrointestinal in nature, which is consistent with their mechanism of action.
This compound Safety Profile
In clinical trials, the incidence of treatment-emergent adverse events (TEAEs) with this compound was similar to or slightly higher than placebo. The most frequently reported TEAEs included diarrhea, abdominal pain, and nausea. Importantly, this compound was not associated with signs or symptoms of opioid withdrawal and did not appear to impact opioid-mediated analgesia.
Naloxegol Safety Profile
Similarly, the most common adverse events associated with naloxegol were abdominal pain, diarrhea, and nausea. These events were generally mild to moderate in severity and tended to occur early in treatment. Pain scores and daily opioid doses remained stable throughout the studies, with no evidence of opioid withdrawal.
| Adverse Event | This compound (0.2 mg) | Naloxegol (25 mg) |
| Abdominal Pain | 8.2% (vs 3.1% placebo) | 17.8% (vs 3.3% usual care) |
| Diarrhea | 11.0% (vs 5.2% placebo) | 12.9% (vs 5.9% usual care) |
| Nausea | 6.0% (vs 3.1% placebo) | 9.4% (vs 4.1% usual care) |
Pharmacokinetics and Drug Interactions
This compound is primarily metabolized by CYP3A4 to nor-naldemedine. Therefore, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound concentrations, while inducers (e.g., rifampin) can decrease them.
Naloxegol is also a substrate of CYP3A4. Its use with strong CYP3A4 inhibitors is contraindicated, and dose adjustments are recommended when used with moderate inhibitors.
Figure 3: Key feature comparison of this compound and naloxegol.
Conclusion
Both this compound and naloxegol are effective and generally safe options for the management of opioid-induced constipation. The choice between these agents may be influenced by factors such as receptor binding profile preference, potential drug-drug interactions, and clinical data within specific patient populations. While direct head-to-head trials are limited, the available evidence from placebo-controlled studies provides a strong basis for their use in clinical practice and for guiding future research in this area. Further studies, particularly head-to-head comparisons and investigations in diverse patient populations, will continue to refine our understanding of the relative merits of these important therapeutic agents.
References
Comparative Efficacy of Naldemedine and Methylnaltrexone for Opioid-Induced Constipation: A Guide for Researchers
This guide provides a detailed comparison of the efficacy and safety of two peripherally acting µ-opioid receptor antagonists (PAMORAs), naldemedine and methylnaltrexone, for the treatment of opioid-induced constipation (OIC). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies from key clinical trials.
Mechanism of Action
Both this compound and methylnaltrexone are peripherally acting mu-opioid receptor antagonists. They function by blocking opioid receptors in the gastrointestinal tract, thereby mitigating the constipating effects of opioids without compromising their central analgesic effects. This is because their chemical structures limit their ability to cross the blood-brain barrier.
This compound is an antagonist of the mu-, delta-, and kappa-opioid receptors.[1] In contrast, methylnaltrexone is a selective antagonist of the mu-opioid receptor.
Below is a diagram illustrating the general signaling pathway of these PAMORAs in the context of OIC.
Comparative Efficacy Data
The following tables summarize the efficacy data for this compound and methylnaltrexone from key placebo-controlled clinical trials. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are from separate studies.
Table 1: Efficacy of this compound in Opioid-Induced Constipation (COMPOSE Trials)
| Endpoint | COMPOSE-1[1][2] | COMPOSE-2[1][2] | COMPOSE-4 (Cancer Patients) |
| Primary Endpoint: Proportion of Responders * | This compound: 47.6%Placebo: 34.6%(p=0.002) | This compound: 52.5%Placebo: 33.6%(p<0.0001) | This compound: 71.1%Placebo: 34.4%(p<0.0001) |
| Change in Weekly Spontaneous Bowel Movements (SBMs) | - | - | This compound: 5.16Placebo: 1.54(p<0.0001) |
*Responder definition: ≥3 SBMs/week with an increase of ≥1 SBM/week from baseline for at least 9 of 12 weeks and for at least 3 of the last 4 weeks.
Table 2: Efficacy of Methylnaltrexone in Opioid-Induced Constipation
| Endpoint | Subcutaneous Methylnaltrexone (Chronic Non-Cancer Pain) | Oral Methylnaltrexone (Chronic Non-Cancer Pain) | Subcutaneous Methylnaltrexone (Advanced Illness) |
| Rescue-Free Bowel Movement (RFBM) within 4 hours of first dose | Methylnaltrexone: 34.2%Placebo: 9.9%(p<0.001) | - | Methylnaltrexone: 48%Placebo: 15%(p<0.001) |
| Proportion of Responders * | - | Methylnaltrexone (450mg): 51.5%Placebo: 38.3%(p=0.005) | - |
| RFBM within 4 hours after ≥2 of first 4 doses | - | - | Methylnaltrexone: 52%Placebo: 8%(p<0.001) |
*Responder definition for oral methylnaltrexone: ≥3 RFBMs/week with an increase of ≥1 RFBM/week from baseline for ≥3 of 4 weeks.
Comparative Safety Data
The safety profiles of this compound and methylnaltrexone are summarized below, based on data from clinical trials. The most common adverse events for both drugs are gastrointestinal in nature.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (COMPOSE-1 & 2) | Methylnaltrexone (Oral) | Methylnaltrexone (Subcutaneous) |
| Abdominal Pain | 8% | 8.0% | 2.38 (Risk Ratio vs Placebo) |
| Diarrhea | 7% | 6.0% | 1.45 (Risk Ratio vs Placebo) |
| Nausea | - | 6.8% | 1.27 (Risk Ratio vs Placebo) |
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below to allow for a critical evaluation of the evidence.
This compound: COMPOSE-1 and COMPOSE-2 Trials
-
Study Design: Two identical, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials.
-
Patient Population: Adults (18-80 years) with chronic non-cancer pain receiving a stable opioid regimen (≥30 mg morphine equivalent daily) for at least one month and experiencing OIC. Patients were not using laxatives at the start of the trial.
-
Intervention: Oral this compound 0.2 mg or matching placebo once daily for 12 weeks.
-
Primary Endpoint: The proportion of responders, defined as patients having at least three spontaneous bowel movements (SBMs) per week with an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks of the study, and for at least 3 of the last 4 weeks.
-
Experimental Workflow:
COMPOSE-1 & 2 Trial Workflow
Methylnaltrexone: Oral Formulation Phase 3 Trial
-
Study Design: A phase 3, double-blind trial with a 4-week once-daily dosing period followed by an 8-week as-needed dosing period.
-
Patient Population: Adults with chronic non-cancer pain receiving opioid doses of ≥50 mg/day oral morphine equivalents with OIC.
-
Intervention: Oral methylnaltrexone (150, 300, or 450 mg) or placebo once daily for 4 weeks, followed by as-needed dosing for 8 weeks.
-
Primary Endpoint: The percentage of dosing days resulting in a rescue-free bowel movement (RFBM) within 4 hours of dosing during the initial 4-week period.
-
Experimental Workflow:
Oral Methylnaltrexone Trial Workflow
Conclusion
Both this compound and methylnaltrexone have demonstrated efficacy in treating OIC in patients with chronic pain compared to placebo. This compound has shown consistent results in improving the proportion of responders with a once-daily oral formulation. Methylnaltrexone is effective in both oral and subcutaneous formulations, with the subcutaneous route showing a rapid onset of action. The primary adverse events for both drugs are gastrointestinal. The choice between these agents may depend on factors such as the desired route of administration, onset of action, and individual patient characteristics. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these two PAMORAs.
References
- 1. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Naldemedine in Focus: A Comparative Analysis of PAMORAs for Opioid-Induced Constipation
A critical evaluation of peripherally acting μ-opioid receptor antagonists (PAMORAs) reveals a landscape dominated by placebo-controlled trials, with a notable absence of direct head-to-head comparisons. This guide synthesizes the available clinical data for naldemedine and other prominent PAMORAs, offering an objective comparison for researchers, scientists, and drug development professionals.
Efficacy of this compound: Insights from Clinical Trials
The clinical development of this compound for opioid-induced constipation (OIC) in patients with chronic non-cancer pain is primarily supported by the COMPOSE program, which includes several key Phase III trials.
The COMPOSE-1 and COMPOSE-2 trials were identically designed, multicenter, randomized, double-blind, placebo-controlled studies.[5] In COMPOSE-1, 47.6% of patients receiving this compound were responders, compared to 34.6% in the placebo group. Similarly, in COMPOSE-2, the responder rate was 52.5% for this compound versus 33.6% for placebo. A responder was defined as a patient who had at least three spontaneous bowel movements (SBMs) per week, with an increase from baseline of at least one SBM per week for at least nine out of the 12 weeks of treatment, including at least three of the final four weeks.
A meta-analysis of six randomized controlled trials confirmed the superiority of this compound 0.2 mg over placebo, with a significantly higher proportion of SBM responders (56.4% vs. 34.7%).
Comparative Efficacy and Safety of Oral PAMORAs
The following tables summarize key efficacy and safety data for orally administered PAMORAs, compiled from various clinical trials. It is important to note that these are not from direct head-to-head comparisons.
Table 1: Efficacy of Oral PAMORAs in Patients with Opioid-Induced Constipation (Chronic Non-Cancer Pain)
| Drug | Dosage | Key Trial(s) | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) |
| This compound | 0.2 mg once daily | COMPOSE-1 & COMPOSE-2 | Proportion of responders* | 47.6% - 52.5% | 33.6% - 34.6% |
| Naloxegol | 25 mg once daily | KODIAC-04 & KODIAC-05 | Proportion of responders** | 44.4% - 39.7% | 29.4% - 29.3% |
| Methylnaltrexone | 150, 300, 450 mg once daily | Not specified | Not specified | Data not available | Data not available |
*Responder: ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline for ≥9 of 12 weeks and ≥3 of the last 4 weeks. **Responder: ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline during the treatment period.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) for Oral PAMORAs
| Adverse Event | This compound (0.2 mg) | Naloxegol (25 mg) | Placebo |
| Abdominal Pain | 8% | More common than placebo | 3.1% |
| Diarrhea | 7% | More common than placebo | 5.2% |
| Nausea | Data not available | More common than placebo | Data not available |
| Vomiting | 6.0% | More common than placebo | 3.1% |
Experimental Protocols
COMPOSE-1 and COMPOSE-2 Study Design
-
Objective: To evaluate the efficacy and safety of this compound 0.2 mg once daily for the treatment of OIC in adult patients with chronic non-cancer pain.
-
Design: Two 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Adults (18-80 years) with chronic non-cancer pain on a stable opioid regimen (≥30 mg morphine equivalent daily) for at least one month and experiencing OIC.
-
Intervention: Patients were randomized (1:1) to receive either oral this compound 0.2 mg or a matching placebo once daily for 12 weeks.
-
Primary Endpoint: The proportion of responders, as defined by a specific increase in the frequency of spontaneous bowel movements.
-
Secondary Endpoints: Included changes from baseline in the frequency of SBMs per week and the frequency of SBMs without straining.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the pathophysiology of opioid-induced constipation and a typical clinical trial workflow for a PAMORA.
Conclusion
This compound has demonstrated efficacy and a generally manageable safety profile in the treatment of OIC in patients with chronic non-cancer pain. While the absence of head-to-head trials makes definitive comparisons with other PAMORAs challenging, the available data from placebo-controlled studies suggest that this compound is a valuable therapeutic option. Future research involving direct comparative studies is warranted to more clearly delineate the relative advantages and disadvantages of the available PAMORAs.
References
- 1. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Option for OIBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bowel Function in Naldemedine Trials: A Comparative Guide to Assessment Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bowel Function Index (BFI) and other key patient-reported outcome (PRO) measures used to validate the efficacy of naldemedine in treating opioid-induced constipation (OIC). Below, we present experimental data, detailed methodologies, and visual workflows to assist in the selection and application of these instruments in clinical research.
Introduction to Bowel Function Assessment in OIC
Opioid-induced constipation is a prevalent and distressing side effect of opioid therapy. Accurately measuring the impact of treatments like this compound, a peripherally acting mu-opioid receptor antagonist, requires validated and reliable assessment tools. The Bowel Function Index (BFI) is a clinician-administered tool specifically developed for this purpose. However, other instruments, such as the Patient Assessment of Constipation Symptoms (PAC-SYM) and the Patient Assessment of Constipation–Quality of Life (PAC-QOL), have also been widely used in this compound's clinical development program (the COMPOSE series) to capture a broader patient experience. This guide offers a head-to-head comparison of these key instruments.
Comparative Analysis of Assessment Tools
The selection of an appropriate endpoint is critical in the design of clinical trials for OIC. The following tables summarize the psychometric properties of the BFI, PAC-SYM, and PAC-QOL, offering a quantitative basis for comparison.
Table 1: Psychometric Properties of the Bowel Function Index (BFI)
| Property | Measure | Value | Source |
| Reliability | Internal Consistency (Cronbach's α) | >0.7 (range 0.87–0.91) | [1] |
| Reproducibility (Intraclass Correlation Coefficient - ICC) | 0.605 | [2] | |
| Validity | Convergent Validity (Correlation with stool frequency) | -0.14 to -0.40 (p < 0.05 to p < 0.001) | [1][3] |
| Responsiveness | Clinically Meaningful Change | ≥12 points | [3] |
Table 2: Psychometric Properties of the Patient Assessment of Constipation Symptoms (PAC-SYM)
| Property | Measure | Value | Source |
| Reliability | Internal Consistency (Cronbach's α) | 0.89 (Overall) | |
| Reproducibility (Intraclass Correlation Coefficient - ICC) | 0.75 (Overall) | ||
| Validity | Concurrent Validity (Correlation with patient's global assessment) | 0.68 (p < 0.0001) | |
| Concurrent Validity (Correlation with clinician's global assessment) | 0.72 (p < 0.0001) | ||
| Responsiveness | Ability to differentiate between treatment responders and non-responders | t = -6.12 (p < 0.0001) |
Table 3: Psychometric Properties of the Patient Assessment of Constipation–Quality of Life (PAC-QOL)
| Property | Measure | Value | Source |
| Reliability | Internal Consistency (Cronbach's α) | 0.92 (Overall) | |
| Reproducibility (Intraclass Correlation Coefficient - ICC) | 0.88 (Overall) | ||
| Validity | Concurrent Validity (Correlation with PAC-SYM) | 0.577 (p < 0.001) | |
| Concurrent Validity (Correlation with Constipation Severity Score) | 0.457 (p < 0.001) | ||
| Responsiveness | Not explicitly quantified in the provided search results. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are the typical experimental protocols for the administration of the BFI, PAC-SYM, and PAC-QOL in the context of this compound trials.
Bowel Function Index (BFI) Administration
The BFI is a clinician-administered, patient-reported outcome measure. The protocol for its use in a this compound clinical trial (NCT07231796) is as follows:
-
Instrument: A three-item questionnaire assessing the patient's perception of OIC over the past 7 days. The items are:
-
Ease of defecation (0 = easy/no difficulty, 100 = severe difficulty)
-
Feeling of incomplete bowel evacuation (0 = not at all, 100 = very strong feeling)
-
Personal judgment of constipation (0 = not at all, 100 = very severe)
-
-
Administration: A healthcare professional asks the patient each of the three questions.
-
Scoring: Each item is rated on a 0-100 numerical rating scale. The total BFI score is the average of the three item scores. A higher score indicates more severe constipation, with a score ≥30 often considered clinically significant.
-
Timing of Assessment: In the specified this compound trial, the BFI is administered at enrollment and one week after the initiation of this compound treatment.
Patient Assessment of Constipation (PAC-SYM and PAC-QOL) Administration
The PAC-SYM and PAC-QOL are patient-administered questionnaires used in the this compound COMPOSE clinical trial program.
-
PAC-SYM Instrument: A 12-item questionnaire assessing the severity of constipation symptoms over the past two weeks. It is divided into three subscales: abdominal symptoms, rectal symptoms, and stool symptoms.
-
PAC-QOL Instrument: A 28-item questionnaire measuring the impact of constipation on a patient's daily life and well-being.
-
Administration: Patients self-complete the questionnaires.
-
Scoring: Both instruments use a 5-point Likert scale for each item. The total score is the average of the item scores, with higher scores indicating greater symptom severity (PAC-SYM) or a worse quality of life (PAC-QOL).
-
Timing of Assessment: In the COMPOSE trials, these questionnaires were typically administered at baseline and at various time points throughout the study (e.g., weekly or at the end of the treatment period) to assess changes from baseline.
Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for validating a patient-reported outcome measure like the BFI in a clinical trial setting and a simplified representation of this compound's mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reliability and validity of the Bowel Function Index for evaluating opioid-induced constipation: translation, cultural adaptation and validation of the Portuguese version (BFI-P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the Bowel Function Index to detect clinically meaningful changes in opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Naldemedine for Opioid-Induced Constipation: A Comparative Efficacy and Safety Analysis
A Systematic Review and Meta-Analysis for Researchers and Drug Development Professionals
Opioid-induced constipation (OIC) is a prevalent and often distressing side effect of chronic opioid therapy, significantly impacting patients' quality of life. Peripherally acting μ-opioid receptor antagonists (PAMORAs) have emerged as a targeted therapeutic approach to mitigate OIC without compromising central analgesia. This guide provides a systematic review and meta-analysis of the efficacy and safety of naldemedine, a prominent PAMORA, and compares its performance with other approved alternatives, namely naloxegol and methylnaltrexone. The information presented herein is supported by data from pivotal clinical trials and network meta-analyses to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Other PAMORAs
The efficacy of this compound in treating OIC has been robustly established in a series of clinical trials known as the COMPOSE program.[1][2][3][4] These studies consistently demonstrated a statistically significant improvement in the proportion of responders—patients achieving a clinically meaningful increase in spontaneous bowel movements (SBMs)—compared to placebo.[1]
While direct head-to-head trials are limited, network meta-analyses provide indirect comparisons of the relative efficacy of different PAMORAs. One such analysis ranked this compound and naloxone as the most effective treatments for OIC. Another network meta-analysis also suggested that this compound may have a small advantage over naloxegol.
The following table summarizes the key efficacy data from major clinical trials for this compound, naloxegol, and methylnaltrexone.
| Drug/Study | Primary Efficacy Endpoint | This compound | Naloxegol | Methylnaltrexone | Placebo |
| This compound | |||||
| COMPOSE-1 & 2 (Pooled) | Responder Rate (%) | 49.9 | - | - | 34.1 |
| COMPOSE-4 (Cancer Patients) | Responder Rate (%) | 71.1 | - | - | 34.4 |
| Naloxegol | |||||
| KODIAC-04 & 05 (Pooled, 25mg) | Responder Rate (%) | - | 41.9 | - | 29.4 |
| Methylnaltrexone | |||||
| Oral Formulation Trial (450mg) | Responder Rate (%) | - | - | 51.5 | 38.3 |
| Subcutaneous Formulation | RFBM within 4h (%) | - | - | ~52 | ~15 |
Responder definitions vary across trials. RFBM: Rescue-Free Bowel Movement.
Comparative Safety Profile
The safety and tolerability of this compound have been extensively evaluated. The most commonly reported adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, and nausea. The incidence of these events is generally mild to moderate in severity. Importantly, clinical trials have not shown an increased risk of opioid withdrawal symptoms with this compound compared to placebo in patients without a compromised blood-brain barrier.
The safety profiles of naloxegol and methylnaltrexone are largely similar to that of this compound, with gastrointestinal adverse events being the most frequent. The table below provides a comparison of the incidence of common adverse events reported in clinical trials.
| Adverse Event | This compound (COMPOSE-1 & 2) | Naloxegol (KODIAC-04 & 05, 25mg) | Methylnaltrexone (Oral) | Placebo |
| Abdominal Pain (%) | 6-8 | 12.5 | 11.5 | 2-3 |
| Diarrhea (%) | 7 | 12.9 | 10.9 | 2-5 |
| Nausea (%) | 4-6 | 11.1 | 7.4 | 4-5 |
| Vomiting (%) | 3 | 5.6 | 4.0 | 3-4 |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting the efficacy and safety data. Below are summaries of the experimental protocols for the key trials of this compound, naloxegol, and methylnaltrexone.
This compound: The COMPOSE Program
The COMPOSE (Constipation and Opioid use, a Methodological Phase 3 Study of the Efficacy of this compound) program consisted of several Phase III, randomized, double-blind, placebo-controlled trials.
-
COMPOSE-1 and COMPOSE-2: These were two identical 12-week trials in adult patients with chronic non-cancer pain and OIC.
-
Inclusion Criteria: Patients aged 18-80 years on a stable opioid regimen (≥30 mg morphine equivalent daily) for at least one month, with confirmed OIC.
-
Treatment: Patients were randomized 1:1 to receive oral this compound 0.2 mg or placebo once daily.
-
Primary Endpoint: The proportion of "responders," defined as patients having at least three SBMs per week and an increase from baseline of at least one SBM per week for at least 9 of the 12 weeks, including at least 3 of the final 4 weeks.
-
-
COMPOSE-4: This was a 2-week trial in adult patients with cancer and OIC.
-
Inclusion Criteria: Similar to COMPOSE-1 and -2 but in a cancer patient population.
-
Treatment: Oral this compound 0.2 mg or placebo once daily.
-
Primary Endpoint: The proportion of SBM responders during the 2-week treatment period.
-
Naloxegol: The KODIAC Program
The KODIAC (naloXegol for Opioid-Induced Constipation In Adults with Chronic non-Cancer pain) program included two identical Phase III, randomized, double-blind, placebo-controlled, 12-week trials.
-
KODIAC-04 and KODIAC-05:
-
Inclusion Criteria: Adult patients with non-cancer pain and OIC, with an inadequate response to laxatives.
-
Treatment: Patients were randomized to receive oral naloxegol 12.5 mg, 25 mg, or placebo once daily.
-
Primary Endpoint: The 12-week response rate, defined similarly to the COMPOSE trials.
-
Methylnaltrexone Clinical Trials
Clinical trials for methylnaltrexone have evaluated both subcutaneous and oral formulations.
-
Oral Methylnaltrexone Trial: A Phase III, double-blind trial in adults with chronic non-cancer pain and OIC.
-
Inclusion Criteria: Patients receiving opioid doses of ≥50 mg/day oral morphine equivalents with OIC.
-
Treatment: Patients were randomized to oral methylnaltrexone (150 mg, 300 mg, or 450 mg) or placebo once daily for 4 weeks.
-
Primary Endpoint: The percentage of dosing days resulting in a rescue-free bowel movement within 4 hours of dosing during the 4-week period.
-
-
MOTION Trial (Subcutaneous Methylnaltrexone): A multi-center, double-blind, randomized, placebo-controlled trial in critically ill patients with OIC.
-
Inclusion Criteria: Adult ICU patients who were mechanically ventilated, receiving opioids, and constipated despite regular laxative use.
-
Treatment: Subcutaneous methylnaltrexone or placebo.
-
Primary Endpoint: Time to significant rescue-free laxation.
-
Signaling Pathways and Mechanism of Action
Understanding the underlying signaling pathways is fundamental to appreciating the mechanism of action of this compound and the pathophysiology of OIC.
Pathophysiology of Opioid-Induced Constipation
Opioids exert their constipating effects by binding to μ-opioid receptors located on neurons in the enteric nervous system of the gastrointestinal tract. This binding initiates a cascade of intracellular events that lead to decreased intestinal motility and secretion.
Caption: Signaling pathway of opioid-induced constipation.
Mechanism of Action of this compound
This compound is a peripherally acting μ-opioid receptor antagonist. Its chemical structure is designed to limit its ability to cross the blood-brain barrier, thereby selectively blocking the peripheral effects of opioids in the gut without affecting their central analgesic properties. By binding to and inhibiting the μ-opioid receptors in the gastrointestinal tract, this compound counteracts the downstream signaling that leads to OIC.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Typical PAMORA Clinical Trial
The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating a PAMORA for OIC.
Caption: Generalized workflow of a PAMORA clinical trial.
References
- 1. Onset of action of this compound in the treatment of opioid-induced constipation in patients with chronic noncancer pain: results from 2 randomized, placebo-controlled, phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is effective in the treatment of opioid-induced constipation in patients with chronic non-cancer pain who had a poor response to laxatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Naldemedine Demonstrates Superior Improvement in Quality of Life Over Placebo for Opioid-Induced Constipation
A comprehensive review of clinical trial data reveals that naldemedine, a peripherally acting mu-opioid receptor antagonist (PAMORA), significantly enhances the quality of life in patients with opioid-induced constipation (OIC) compared to placebo. This guide provides an in-depth comparison, presenting quantitative data from key clinical studies, detailing experimental protocols, and illustrating the underlying mechanism of action.
This compound offers a targeted approach to managing OIC by selectively blocking opioid receptors in the gastrointestinal tract, thereby alleviating constipation without compromising the central analgesic effects of opioids.[1][2][3][4][5] This targeted action translates into clinically meaningful improvements in patient-reported outcomes, as evidenced by multiple randomized, double-blind, placebo-controlled trials.
Quantitative Comparison of Quality of Life Outcomes
The efficacy of this compound in improving quality of life has been consistently demonstrated across several large-scale clinical trials, most notably the COMPOSE series of studies. These studies utilized validated instruments such as the Patient Assessment of Constipation-Quality of Life (PAC-QOL) and the Patient Assessment of Constipation-Symptoms (PAC-SYM) to measure changes in patient well-being.
The PAC-QOL questionnaire assesses the impact of constipation on a patient's life, with lower scores indicating a better quality of life. Similarly, the PAC-SYM tool evaluates the severity of constipation-related symptoms.
| Study | Patient Population | Treatment Group | Change from Baseline in Overall PAC-QOL Score | PAC-QOL Responders (%) | Change from Baseline in Overall PAC-SYM Score | PAC-SYM Responders (%) |
| COMPOSE-4 | Cancer patients with OIC | This compound (n=97) | -0.28 | - | -0.25 | - |
| Placebo (n=96) | -0.15 | - | -0.18 | - | ||
| Subgroup with baseline PAC-QOL ≥ 1 | This compound (n=63) | -0.41* | - | - | - | |
| Placebo (n=66) | -0.21 | - | - | - | ||
| COMPOSE-1 & COMPOSE-2 (Integrated data) | Chronic non-cancer pain | This compound | Significantly higher vs placebo (p<0.005) | Significantly higher vs placebo (p<0.005) | Significantly higher vs placebo (p<0.005) | Significantly higher vs placebo (p<0.005) |
| COMPOSE-3 | Chronic non-cancer pain | This compound | Significantly higher vs placebo (p<0.0001) | Significantly higher vs placebo (p<0.0001) | Significantly higher vs placebo (p<0.005) | Significantly higher vs placebo (p<0.005) |
| Japanese Phase 3 Trial | Cancer patients starting strong opioids | This compound (n=49) | Significantly lower vs placebo (p<0.0001) | - | Significantly lower vs placebo (p<0.0001) | - |
| Placebo (n=50) | - | - | - | - |
*Statistically significant difference (p=0.0446) Note: Responder status in the COMPOSE studies was defined as a clinically meaningful improvement in scores. In the Japanese trial, lower scores on the PAC-QOL and PAC-SYM indicated better quality of life.
Experimental Protocols
The clinical trials assessing the impact of this compound on quality of life followed rigorous, well-defined protocols.
COMPOSE-4 and COMPOSE-5 Studies:
-
Study Design: COMPOSE-4 was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase III study conducted over 2 weeks. COMPOSE-5 was a 12-week, open-label extension study.
-
Patient Population: Adult patients with cancer and opioid-induced constipation.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either 0.2 mg of this compound orally once daily or a placebo.
-
Outcome Measures: The primary endpoint was the proportion of spontaneous bowel movement (SBM) responders. Secondary endpoints included changes in PAC-SYM and PAC-QOL scores.
COMPOSE-1, COMPOSE-2, and COMPOSE-3 Studies:
-
Study Design: COMPOSE-1 and COMPOSE-2 were identical 12-week, randomized, double-blind, placebo-controlled, parallel-group studies. COMPOSE-3 was a 52-week study of similar design.
-
Patient Population: Adult patients with chronic non-cancer pain and OIC who had been on opioid therapy for at least three months.
-
Intervention: Patients were randomized to receive either 0.2 mg of this compound or a placebo once daily.
-
Outcome Measures: Patient-reported outcomes were assessed using the PAC-SYM, PAC-QOL, and Subject Global Satisfaction questionnaires.
Japanese Phase 3 Trial:
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted over 14 days.
-
Patient Population: Patients with cancer who were starting therapy with strong opioids for the first time.
-
Intervention: Patients were randomized 1:1 to receive either 0.2 mg of this compound or a placebo once daily.
-
Primary Endpoint: The proportion of patients with a Bowel Function Index (BFI) of less than 28.8 on day 14. Secondary endpoints included quality of life assessments.
Visualizing the Mechanism and Workflow
To better understand how this compound works and how its efficacy was tested, the following diagrams illustrate its signaling pathway and the general workflow of the clinical trials.
This compound's peripheral antagonism of the mu-opioid receptor in the gut.
Generalized workflow of the randomized controlled trials for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for the Use of Management of Opioid Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 5. MOA | SYMPROIC® (this compound) tablets [symproic.com]
Naldemedine Versus Traditional Laxatives for Opioid-Induced Constipation: A Cost-Effectiveness Analysis
A comprehensive comparison for researchers and drug development professionals, this guide provides an objective analysis of the cost-effectiveness of naldemedine compared to traditional laxatives for the management of opioid-induced constipation (OIC). The following sections detail the clinical efficacy, safety, and economic implications of these treatment options, supported by data from pivotal clinical trials and pharmacoeconomic studies.
Opioid-induced constipation is a prevalent and often distressing side effect of chronic opioid therapy, significantly impacting a patient's quality of life.[1][2] While traditional laxatives have been the mainstay of first-line therapy, their efficacy in targeting the underlying pathophysiology of OIC is often limited.[3][4][5] this compound, a peripherally acting mu-opioid receptor antagonist (PAMORA), offers a targeted approach by blocking opioid receptors in the gastrointestinal tract without compromising central analgesia. This guide provides a detailed comparison of the clinical and economic profiles of this compound and traditional laxatives to inform research, clinical development, and healthcare decision-making.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy, safety, and cost of this compound and traditional laxatives for the treatment of OIC.
Table 1: Efficacy of this compound vs. Placebo (with or without Traditional Laxatives)
| Outcome Measure | This compound | Placebo/Traditional Laxatives | Study |
| SBM Responder Rate | |||
| (≥3 SBMs/week and increase of ≥1 SBM/week) | 47.6% | 34.6% | COMPOSE-1 |
| 52.5% | 33.6% | COMPOSE-2 | |
| 71.1% (in cancer patients) | 34.4% (in cancer patients) | COMPOSE-4 | |
| Change in SBM Frequency/Week | 3.42 | 2.12 | COMPOSE-1 |
| 3.56 | 2.16 | COMPOSE-2 | |
| Improvement in PAC-QOL Score | Significantly higher than placebo | - | COMPOSE-1, 2, & 3 |
| SBM within 24 hours | 61.2% | 28.3% | COMPOSE-1 |
| 56.5% | 33.6% | COMPOSE-2 |
SBM: Spontaneous Bowel Movement; PAC-QOL: Patient Assessment of Constipation Quality of Life
Table 2: Safety and Tolerability of this compound
| Adverse Event | This compound | Placebo | Study |
| Any Treatment-Emergent AE | 49% | 45% | COMPOSE-1 |
| 50% | 48% | COMPOSE-2 | |
| Gastrointestinal AEs | 15% | 7% | COMPOSE-1 |
| 16% | 7% | COMPOSE-2 | |
| Most Common AEs (>5%) | Abdominal pain (8.2%), Diarrhea (11.0%), Vomiting (6.0%) | Abdominal pain (3.1%), Diarrhea (5.3%), Vomiting (3.1%) | COMPOSE-3 |
AE: Adverse Event
Table 3: Cost Comparison of this compound and Traditional Laxatives
| Medication | Estimated Cost (per 30-day supply) | Notes |
| This compound (Symproic®) 0.2 mg | ~$150 - $200 | Based on UK list price of £41.72 for 28 tablets and typical US pricing. |
| Senna | ~$5 - $15 | Over-the-counter, price varies by brand and retailer. |
| Bisacodyl | ~$5 - $15 | Over-the-counter, price varies by brand and retailer. |
| Polyethylene Glycol 3350 | ~$15 - $30 | Over-the-counter, price varies by brand and retailer. |
| Docusate Sodium | ~$5 - $10 | Over-the-counter, price varies by brand and retailer. |
Note: Costs are estimates and can vary based on location, insurance coverage, and pharmacy.
Table 4: Cost-Effectiveness Insights
| Metric | This compound | Traditional Laxatives | Key Considerations |
| Incremental Cost-Effectiveness Ratio (ICER) | NICE guidance suggests ICERs for this compound are likely under £20,000 per QALY gained compared to relevant comparators. | Direct ICERs for traditional laxatives in OIC are not readily available. | The cost-effectiveness of this compound is influenced by its higher acquisition cost but is offset by improved efficacy and quality of life. |
| Healthcare Resource Utilization | Reduced hospitalizations (30% reduction in one real-world study). | Ineffective treatment of OIC with traditional laxatives is associated with increased hospitalizations and healthcare costs. | Effective OIC management with this compound may lead to downstream cost savings by reducing the need for more intensive medical interventions. |
QALY: Quality-Adjusted Life Year; NICE: National Institute for Health and Care Excellence
Experimental Protocols
The clinical efficacy and safety data for this compound are primarily derived from the COMPOSE series of phase 3 clinical trials.
COMPOSE-1 and COMPOSE-2 Trials Methodology
-
Study Design: These were two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Adult patients with chronic non-cancer pain receiving opioid therapy for at least 3 months and experiencing OIC (defined as <3 spontaneous bowel movements per week).
-
Intervention: Patients were randomized to receive either this compound 0.2 mg orally once daily or a matching placebo for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of "responders," defined as patients having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline for at least 9 of the 12 weeks of treatment, including at least 3 of the last 4 weeks.
-
Secondary Endpoints: Secondary endpoints included the change from baseline in SBM frequency, the proportion of patients with an SBM within 24 hours of the first dose, and changes in the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire scores.
-
Rescue Medication: Use of rescue laxatives (bisacodyl) was permitted if patients did not have a bowel movement for 72 hours.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pathophysiology of OIC and the mechanism of action of this compound, as well as a typical workflow for a cost-effectiveness analysis.
Caption: Pathophysiology of Opioid-Induced Constipation and this compound's Mechanism of Action.
Caption: Workflow of a Cost-Effectiveness Analysis.
References
- 1. This compound Use and Healthcare Resource Utilization in Patients treated with Opioid Analgesics for Chronic Non-Cancer Pain: Results of a Real-world Study in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional laxatives in preventing opioid-induced constipation in adult patients with cancer: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. | The Department of Pharmacology [pharmacology.arizona.edu]
- 4. dovepress.com [dovepress.com]
- 5. Spotlight on this compound in the treatment of opioid-induced constipation in adult patients with chronic noncancer pain: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Naldemedine for Opioid-Induced Constipation: A Comparative Efficacy Analysis in Patients With and Without Prior Laxative Use
A detailed examination of the COMPOSE-1 and COMPOSE-2 clinical trial data reveals naldemedine's consistent efficacy in treating opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain, irrespective of their prior experience with laxative treatments. This guide provides a comprehensive comparison of this compound's performance in patients who had previously failed laxative therapy and those who had not, supported by experimental data and detailed protocols from the pivotal COMPOSE studies.
This compound, a peripherally acting mu-opioid receptor antagonist (PAMORA), is designed to mitigate the constipating effects of opioids in the gastrointestinal tract without compromising their central analgesic effects.[1] The integrated data from the COMPOSE-1 and COMPOSE-2 phase 3 trials offer a robust dataset to evaluate its efficacy in distinct patient populations based on prior laxative use.
Comparative Efficacy Data
A post hoc analysis of the integrated data from the COMPOSE-1 and COMPOSE-2 trials specifically categorized patients into two groups: "poor laxative responders" (PLRs) and "non-poor laxative responders" (non-PLRs).[2] PLRs were defined as patients who were using laxatives before the studies or had stopped within 30 days of screening due to inadequate response.[2] Non-PLRs were those who had not used laxatives within 30 days prior to the study.[2]
The following tables summarize the key efficacy endpoints for this compound (0.2 mg once daily) versus placebo in these two patient subgroups over a 12-week treatment period.[2]
| Efficacy Endpoint | Patient Subgroup | This compound (0.2 mg) | Placebo | p-value |
| Primary Endpoint: Spontaneous Bowel Movement (SBM) Responders (%) | Poor Laxative Responders (PLRs) | 46.4% | 30.2% | <0.0001 |
| Non-Poor Laxative Responders (non-PLRs) | 54.3% | 38.9% | 0.0009 | |
| Secondary Endpoint: Complete SBM (CSBM) Responders (%) | Poor Laxative Responders (PLRs) | 25.9% | 15.4% | 0.0011 |
| Non-Poor Laxative Responders (non-PLRs) | 31.2% | 16.4% | 0.0002 |
SBM Responders: ≥3 SBMs/week and an increase of ≥1 SBM/week from baseline for ≥9 of 12 weeks and for ≥3 of the last 4 weeks. CSBM Responders: A spontaneous bowel movement with a sense of complete evacuation.
| Efficacy Endpoint | Patient Subgroup | This compound (0.2 mg) | Placebo |
| Change from Baseline in Weekly SBM Frequency | Poor Laxative Responders (PLRs) | Significant improvement over placebo | - |
| Non-Poor Laxative Responders (non-PLRs) | Significant improvement over placebo | - | |
| Change from Baseline in Weekly CSBM Frequency | Poor Laxative Responders (PLRs) | Significant improvement over placebo | - |
| Non-Poor Laxative Responders (non-PLRs) | Significant improvement over placebo | - |
Detailed numerical data for the change from baseline in weekly SBM and CSBM frequency were not provided in the primary source as specific values, but were reported as statistically significant improvements over placebo.
Experimental Protocols: COMPOSE-1 and COMPOSE-2 Trials
The COMPOSE-1 (NCT01965158) and COMPOSE-2 (NCT01993940) studies were identically designed, multicenter, randomized, double-blind, placebo-controlled, phase 3 trials.
Patient Population: Eligible participants were adults (18-80 years old) with chronic non-cancer pain who had been on a stable opioid regimen (≥30 mg morphine equivalent daily) for at least one month and were experiencing OIC. A key inclusion criterion was that patients were not currently using or were willing to discontinue laxative use during the study.
Study Design: After a screening period to confirm OIC diagnosis and eligibility, patients were randomized in a 1:1 ratio to receive either 0.2 mg of this compound or a matching placebo orally once daily for 12 weeks. Randomization was stratified based on the average daily opioid dose (30-100 mg vs. >100 mg morphine equivalent).
Efficacy Assessments: The primary efficacy endpoint was the proportion of SBM responders, as defined in the table footnote above. Secondary endpoints included the proportion of CSBM responders and the change from baseline in the frequency of SBMs and CSBMs per week. Patients recorded their bowel movements daily in a diary.
Mechanism of Action: Signaling Pathway
This compound functions as a peripherally acting antagonist of the mu-opioid receptor (MOR), and also exhibits antagonist activity at the delta- and kappa-opioid receptors. In the gastrointestinal tract, opioids bind to MORs on enteric neurons, leading to a cascade of intracellular events that ultimately inhibit neurotransmitter release and reduce gut motility, causing constipation. This compound counteracts this by blocking the binding of opioids to these peripheral receptors.
Below is a diagram illustrating the generalized signaling pathway of a mu-opioid receptor and the antagonistic action of this compound.
Caption: this compound antagonizes the mu-opioid receptor, preventing opioid-induced signaling that leads to constipation.
Experimental Workflow
The workflow of the COMPOSE-1 and COMPOSE-2 clinical trials followed a structured, multi-phase process to ensure robust data collection and analysis.
Caption: Workflow of the COMPOSE-1 and COMPOSE-2 clinical trials from screening to data analysis.
Conclusion
The data from the COMPOSE-1 and COMPOSE-2 trials, particularly the post hoc analysis, demonstrate that this compound is an effective treatment for opioid-induced constipation in patients with chronic non-cancer pain, regardless of their prior success with laxative therapies. This compound showed statistically significant improvements in the primary and key secondary endpoints in both poor laxative responders and non-poor laxative responders when compared to placebo. This suggests that this compound can be a valuable therapeutic option for a broad range of patients with OIC. The consistent efficacy and well-defined mechanism of action make this compound a significant tool in the management of this common and often debilitating side effect of opioid therapy.
References
- 1. This compound versus placebo for opioid-induced constipation (COMPOSE-1 and COMPOSE-2): two multicentre, phase 3, double-blind, randomised, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is effective in the treatment of opioid-induced constipation in patients with chronic non-cancer pain who had a poor response to laxatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Naldemedine in a Laboratory Setting
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Naldemedine, a peripherally acting mu-opioid receptor antagonist, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks to public health and the environment.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations in the United States. The primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3]
-
Resource Conservation and Recovery Act (RCRA): The EPA, under the RCRA, regulates the management and disposal of hazardous wastes.[1][3] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.
-
DEA Regulations: The DEA regulates the disposal of controlled substances. While this compound is not currently a scheduled controlled substance, it is an opioid antagonist, and facilities should be aware of any state or local regulations that may apply to its disposal.
-
Subpart P: In 2019, the EPA introduced new regulations under 40 CFR Part 266 Subpart P, which provides specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities. A key provision of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.
This compound Waste Classification
Proper disposal begins with the correct classification of the waste stream. This compound waste in a laboratory setting can be categorized as follows:
| Waste Stream | Description | Recommended Disposal Path |
| Unused/Expired this compound | Pure, unadulterated this compound substance or expired commercial product. | Hazardous pharmaceutical waste. Must be disposed of through a licensed hazardous waste contractor. |
| Contaminated Labware | Glassware, vials, pipette tips, etc., that have come into direct contact with this compound. | Dispose of as hazardous waste. If thoroughly decontaminated according to a validated procedure, may be disposed of as non-hazardous waste, pending local regulations. |
| Personal Protective Equipment (PPE) | Gloves, lab coats, etc., contaminated with this compound. | Generally considered solid waste, but if grossly contaminated, should be managed as hazardous waste. |
| Solutions Containing this compound | Aqueous or solvent-based solutions containing this compound from experimental procedures. | Must be collected and disposed of as hazardous chemical waste. The specific solvent may impose additional disposal requirements. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a general framework for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
-
Segregation of Waste:
-
At the point of generation, segregate this compound waste from other laboratory waste streams.
-
Use clearly labeled, dedicated waste containers for this compound-contaminated solids and liquids.
-
-
Containerization:
-
Collect solid waste (e.g., contaminated vials, pipette tips, and PPE) in a designated, leak-proof container with a secure lid.
-
Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible chemicals.
-
The Safety Data Sheet (SDS) for this compound indicates that it should be kept in suitable, closed containers for disposal.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.
-
Incineration at a permitted facility is the most common and required treatment for many hazardous pharmaceutical wastes.
-
Emergency Spill Procedures
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills or airborne dust, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
This guide provides a foundational understanding of the procedures for the proper disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's safety professionals to ensure full compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
